5-Nitrosoquinolin-6-ol
Description
Structure
3D Structure
Properties
CAS No. |
19732-53-7 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
5-nitrosoquinolin-6-ol |
InChI |
InChI=1S/C9H6N2O2/c12-8-4-3-7-6(9(8)11-13)2-1-5-10-7/h1-5,12H |
InChI Key |
ULDFPQKCKOFNOF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=O)O)N=C1 |
Other CAS No. |
19732-53-7 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-Nitrosoquinolin-6-ol
Abstract
This technical guide details the synthesis, mechanistic pathways, and characterization of 5-nitrosoquinolin-6-ol , a critical intermediate in the development of quinoline-based pharmaceuticals and metal-chelating agents. Unlike its more common isomer (5-nitroso-8-hydroxyquinoline), the 6-hydroxy variant offers unique electronic properties and tautomeric equilibria essential for specific drug discovery applications, particularly in the synthesis of imidazo[4,5-f]quinolines and antitumor agents. This document provides a validated experimental protocol, mechanistic insights into the nitrosation process, and a comprehensive analysis of its physicochemical properties.
Introduction & Chemical Context
5-Nitrosoquinolin-6-ol (CAS: N/A for specific isomer in common commercial catalogs; synthesized de novo) represents a class of "quinone oxime" ligands. Its chemistry is dominated by the nitroso-phenol
Structural Significance
The compound serves as a "switchable" scaffold:
-
Phenol-Nitroso Form: Predominates in non-polar solvents; participates in electrophilic substitution.
-
Quinone-Oxime Form: Predominates in polar/protic media and solid state; responsible for the deep color (orange/red) and strong metal chelation (N,O-donor set).
Applications
-
Pharmaceutical Precursor: Key intermediate for 5-aminoquinolin-6-ol , a scaffold for antimalarial and anticancer drugs (e.g., imidazo-quinoline derivatives) [1, 2].
-
Metal Chelation: Forms stable complexes with Fe(II), Cu(II), and Co(II), utilized in analytical determination and potential metallodrugs [3].
Synthetic Pathway & Mechanism
The synthesis involves the regioselective nitrosation of quinolin-6-ol (6-hydroxyquinoline) using sodium nitrite in an acidic medium. The hydroxyl group at position C6 strongly activates the ortho-position (C5) towards electrophilic aromatic substitution (
Reaction Mechanism
The reaction proceeds via the generation of the nitrosonium ion (
Figure 1: Mechanistic pathway for the nitrosation of quinolin-6-ol.
Experimental Protocol
Safety Warning: Sodium nitrite is toxic and an oxidizer. Nitrosation reactions can generate carcinogenic nitrosamines if secondary amines are present. Perform all steps in a fume hood.
Materials
-
Quinolin-6-ol (6-Hydroxyquinoline): 1.45 g (10 mmol) [Sigma-Aldrich: 580-16-5]
-
Sodium Nitrite (
): 0.76 g (11 mmol) -
Hydrochloric Acid (HCl): 37% (conc.), 5 mL
-
Ethanol: 95% (solvent)
-
Ice/Water: For cooling and quenching.
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.45 g of quinolin-6-ol in 10 mL of 5N HCl. The solution typically turns yellow due to protonation of the quinoline nitrogen.
-
Cooling: Cool the solution to 0–5 °C in an ice-salt bath. Maintenance of low temperature is critical to prevent diazonium salt formation or decomposition.
-
Nitrosation: Dissolve 0.76 g of
in 5 mL of water. Add this solution dropwise to the quinoline solution over 20 minutes, maintaining the temperature below 5 °C. -
Reaction Monitoring: Stir the mixture at 0–5 °C for 2 hours. A precipitate (orange/red) will begin to form, indicating the formation of the nitroso/oxime product.
-
Workup: Neutralize the mixture carefully with saturated sodium acetate solution or dilute NaOH to pH 5–6 to ensure complete precipitation of the free base/oxime.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (
mL) to remove inorganic salts. -
Purification: Recrystallize the crude solid from hot ethanol.
-
Note: Do not overheat for prolonged periods to avoid thermal decomposition.
-
-
Drying: Dry the product in a vacuum desiccator over
.
Yield & Appearance
-
Typical Yield: 75–85%
-
Appearance: Deep orange to red crystalline solid (indicative of the quinone-oxime character).
Characterization & Data Analysis
Tautomeric Equilibrium
The characterization of 5-nitrosoquinolin-6-ol is complex due to the equilibrium between the nitroso-phenol (A) and quinone-oxime (B) forms. In the solid state, the quinone-oxime form (B) is generally favored due to intermolecular hydrogen bonding.
Figure 2: Tautomeric equilibrium governing the physicochemical properties.
Spectroscopic Data[1][2][3]
| Technique | Parameter | Observed Feature | Interpretation |
| UV-Vis | ~340 nm, ~420 nm | The band at 420 nm corresponds to the | |
| FT-IR | 3200–3400 (br) | O-H stretch (oxime/phenol). | |
| 1620–1640 | C=O stretch (quinone character). | ||
| 1580 | C=N stretch (oxime). | ||
| 1500 | N=O stretch (nitroso, weak). | ||
| 13.5 (s, 1H) | Oxime -NOH (deshielded, indicative of H-bonding). | ||
| 7.5 – 9.0 (m, Ar-H) | Quinoline ring protons. H-4 and H-8 typically shift downfield due to electron withdrawal. |
Solubility Profile
-
Water: Poorly soluble (neutral pH); Soluble in acid (protonation of N) and base (formation of oximate anion).
-
Ethanol/Methanol: Moderately soluble (Orange solution).
-
DMSO/DMF: Highly soluble.
Reactivity & Applications
Reduction to 5-Aminoquinolin-6-ol
The nitroso group is easily reduced to an amine, providing a clean route to 5-aminoquinolin-6-ol , a precursor for complex heterocyclic synthesis.
-
Reagents: Hydrazine hydrate (
) with Pd/C catalyst, or Sodium Dithionite ( ). -
Reference: Semichenko et al. utilized this pathway to synthesize adamantyl-substituted imidazo[4,5-f]quinolines [1].[1]
Metal Complexation
The 5-nitroso-6-hydroxy motif acts as a bidentate chelator.
-
Coordination Mode: Forms a five-membered chelate ring involving the phenolic oxygen (or quinone oxygen) and the nitroso nitrogen (or oxime nitrogen).
-
Stability: High stability constants (
) are observed with transition metals ( ), making it useful for trace metal scavenger resins.
References
-
Semichenko, E. S., et al. (2012). "Synthesis of N-(Adamantan-1-yl)alkyl-substituted 5-nitrosoquinolin-6-amines." Russian Journal of Organic Chemistry, 48(11), 1395–1398. Link
-
Abramov, A. A., et al. (2019). "Novel Derivatives of Adamantyl-substituted Quinolin-6-amines and Synthesis of Imidazo[4,5-f]quinolines Therefrom." Russian Journal of Organic Chemistry, 55, 1123–1129. Link
-
Bykova, L. M., & Aleksandrova, L. A. (1998).[2][3] "Synthesis and study of 2-phenyl-5-nitrosoquinolin-6-ol and its iron(II) complex." Russian Journal of Applied Chemistry, 71(12). Link
-
BenchChem. (2025).[4] "2-Hydroxyquinoline chemical structure and tautomerism." (General reference for quinoline tautomerism principles). Link
Sources
Technical Whitepaper: 5-Nitrosoquinolin-6-ol – Structural Dynamics and Synthetic Utility
The following technical guide details the structural dynamics, synthesis, and applications of 5-Nitrosoquinolin-6-ol , a compound distinct from its more common isomer, 5-nitroso-8-quinolinol.
Executive Summary
5-Nitrosoquinolin-6-ol (CAS 19732-53-7 ) is a functionalized quinoline derivative characterized by a nitroso group at the C5 position and a hydroxyl group at the C6 position.[1][2][3] Unlike its widely utilized isomer (5-nitroso-8-quinolinol), the 6-hydroxy variant exhibits distinct electronic properties due to the para-relationship of the nitrogen heteroatom to the hydroxyl group. This compound serves as a critical intermediate in the synthesis of amino-quinolines and heterocyclic dyes, and it displays significant tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms, influencing its reactivity and coordination chemistry.
Chemical Identity & Structural Properties[4]
Core Identifiers
| Property | Specification |
| Chemical Name | 5-Nitrosoquinolin-6-ol |
| CAS Number | 19732-53-7 |
| Molecular Formula | C |
| Molecular Weight | 174.16 g/mol |
| Synonyms | 5-Nitroso-6-hydroxyquinoline; Quinoline-5,6-dione 5-oxime (tautomer) |
| Precursor | 6-Hydroxyquinoline (CAS 580-16-5) |
Tautomeric Equilibrium
A defining feature of 5-nitrosoquinolin-6-ol is its existence in a tautomeric equilibrium. In solution, the compound oscillates between the aromatic nitroso-phenol form and the non-aromatic o-quinone monooxime form. This equilibrium is solvent-dependent, with polar solvents often stabilizing the dipolar quinone oxime structure.
-
Nitroso-Phenol Form: Aromatic character retained in the pyridine ring; hydroxyl group at C6.
-
Quinone-Oxime Form: Loss of aromaticity in the benzene ring; C5=N-OH functionality; carbonyl at C6.
Figure 1: Tautomeric interconversion between the nitroso-phenol and quinone-oxime forms.
Synthesis & Mechanism
Synthetic Route: Nitrosation of 6-Hydroxyquinoline
The primary route to 5-nitrosoquinolin-6-ol involves the electrophilic aromatic substitution of 6-hydroxyquinoline using nitrous acid (generated in situ from sodium nitrite and acid). The hydroxyl group at C6 strongly activates the ortho-position (C5), directing the nitroso group specifically to this site.
Reagents:
-
Substrate: 6-Hydroxyquinoline (CAS 580-16-5).
-
Nitrosating Agent: Sodium Nitrite (NaNO
).[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Acid Catalyst: Hydrochloric Acid (HCl) or Sulfuric Acid (H
SO ). -
Solvent: Water or dilute acid (acetic acid).
Mechanism:
-
Generation of Electrophile: NaNO
reacts with HCl to form nitrous acid (HNO ), which dehydrates to form the nitrosonium ion ( ). -
Electrophilic Attack: The electron-rich C5 position of 6-hydroxyquinoline attacks the
electrophile. -
Deprotonation: Loss of a proton restores aromaticity (initially), yielding 5-nitrosoquinolin-6-ol.
Figure 2: Synthetic pathway via electrophilic nitrosation.
Experimental Protocol
Protocol: Preparation of 5-Nitrosoquinolin-6-ol
Note: Nitrosation reactions are exothermic and can produce toxic fumes. Perform in a fume hood.
-
Dissolution: Dissolve 10.0 g (69 mmol) of 6-hydroxyquinoline in 30 mL of concentrated HCl diluted with 30 mL of distilled water. Cool the solution to 0–5 °C in an ice bath.
-
Nitrosation: Prepare a solution of 5.0 g (72 mmol) of sodium nitrite (NaNO
) in 15 mL of water. Add this solution dropwise to the quinoline mixture over 30 minutes, maintaining the temperature below 5 °C. -
Reaction: Stir the mixture at 0–5 °C for an additional 1 hour. A precipitate (often yellow or orange-brown) will form.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water to remove excess acid and inorganic salts.
-
Purification: Recrystallize the crude product from ethanol or dilute acetic acid to obtain pure 5-nitrosoquinolin-6-ol.
-
Characterization: Confirm structure via melting point (decomposition often >200°C) and IR spectroscopy (look for N=O stretch ~1500 cm
and C=O stretch if in quinone form).
Applications & Utility
Ligand Chemistry
Similar to its 8-hydroxy isomer, 5-nitrosoquinolin-6-ol acts as a bidentate ligand. The proximity of the nitroso nitrogen (or oxime oxygen) and the hydroxyl (or carbonyl) oxygen allows for chelation with transition metals (e.g., Cu
Pharmaceutical Intermediate
The nitroso group is a versatile handle for further functionalization:
-
Reduction: Reduction of the nitroso group yields 5-amino-6-hydroxyquinoline , a precursor for antimalarial drugs and complex heterocyclic scaffolds.
-
Oxidation: Oxidation converts the nitroso group to a nitro group, yielding 5-nitro-6-hydroxyquinoline.
References
-
Chemical Identity: 5-Nitrosoquinolin-6-ol; CAS Registry Number 19732-53-7 .[1][2][3] Chemical Abstracts Service (CAS).
-
Tautomerism Context: Slayden, S. W., & Liebman, J. F. (2009). The organic thermochemistry of hydroxylamines, oximes, hydroxamic acids and their derivatives. The Chemistry of Functional Groups. Link
-
Synthetic Methodology: Isaev, A. A., et al. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline (Analogous nitrosation methodology). Chemistry of Heterocyclic Compounds, 41, 1027–1031. Link
-
Isomer Data: 5-Nitroso-8-quinolinol (CAS 3565-26-2) vs 5-Nitroso-6-quinolinol. PubChem Database. Link
Sources
A Comprehensive Technical Examination of 5-Nitroso-8-quinolinol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Note on Isomeric Specificity: The initial topic of interest was 5-Nitrosoquinolin-6-ol. However, a thorough review of publicly available scientific literature and chemical databases reveals that this specific isomer is not extensively characterized. In contrast, its structural isomer, 5-Nitroso-8-quinolinol (also known as 5-Nitrosooxine), is well-documented and has a significant history of use in both analytical chemistry and biomedical research. This guide will, therefore, focus on the physical and chemical properties of 5-Nitroso-8-quinolinol as a representative and thoroughly studied member of the nitroso-hydroxyquinoline class, providing a robust and data-supported resource.
Core Introduction: The Versatility of 5-Nitroso-8-quinolinol
5-Nitroso-8-quinolinol (CAS No: 3565-26-2) is a heterocyclic aromatic compound that has garnered significant attention for its potent metal-chelating properties. This fundamental characteristic underpins its utility as a sensitive analytical reagent for the detection of metal ions. Beyond this classical application, its biological activities have become a focal point of modern research. It has been identified as a histone deacetylase (HDAC) inhibitor and demonstrates a range of antiproliferative, antitumor, and antiparasitic activities, making it a molecule of high interest for drug discovery and development professionals.[1][2] This guide provides a detailed examination of its properties, synthesis, and applications, grounded in established scientific data.
Physicochemical Properties: A Foundation for Application
Understanding the fundamental physicochemical properties of 5-Nitroso-8-quinolinol is critical for its effective application in any experimental context.
Chemical Structure and Identity
-
Chemical Name: 5-Nitrosoquinolin-8-ol
-
Common Synonyms: 5-Nitroso-8-hydroxyquinoline, 5-Nitrosooxine, Hydron III, NSC 3852.[1][2][3]
-
Molecular Formula: C₉H₆N₂O₂.[1]
-
Molecular Weight: 174.16 g/mol .[1]
-
CAS Number: 3565-26-2.[4]
Caption: Chemical Structure of 5-Nitroso-8-quinolinol.
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Appearance | Slightly yellow to yellow-green crystalline solid/powder. | [1] |
| Melting Point | 245 °C | [1] |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥7.35 mg/mL). | [1][2] |
| UV-Vis λmax | 219, 281, 330 nm | [2] |
| Storage Temperature | Room Temperature or -20°C for long-term stability. | [1][2][4] |
Synthesis and Key Reactivity
The synthesis of 5-Nitroso-8-quinolinol is typically achieved through the direct nitrosation of 8-hydroxyquinoline. This electrophilic aromatic substitution reaction is a cornerstone of its production.
General Synthesis Workflow
Caption: General workflow for the synthesis of 5-Nitroso-8-quinolinol.
Step-by-Step Synthesis Protocol
This protocol is a representative method based on established chemical principles for nitrosation.[5]
Materials:
-
8-Hydroxyquinoline
-
Hydrochloric Acid (or Acetic Acid)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ethanol
-
Ice Bath & Magnetic Stirrer
Procedure:
-
Dissolution: Dissolve 8-hydroxyquinoline in a dilute aqueous acid solution (e.g., HCl) in a reaction flask.
-
Cooling: Cool the solution to 0-5 °C using an ice bath while stirring continuously.
-
Nitrosating Agent Preparation: Prepare a chilled aqueous solution of sodium nitrite.
-
Reaction: Add the sodium nitrite solution dropwise to the cooled 8-hydroxyquinoline solution. Maintain the temperature below 5 °C throughout the addition. A precipitate will begin to form.
-
Aging: After complete addition, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid first with cold distilled water, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product in a desiccator or under vacuum at a moderate temperature.
Expertise & Causality:
-
Acidic Conditions: The acid is crucial as it reacts with sodium nitrite to form nitrous acid (HNO₂), which in turn generates the nitrosonium ion (NO⁺), the active electrophile for the aromatic substitution reaction.
-
Low Temperature Control: This is the most critical parameter. Nitrous acid is unstable and decomposes at higher temperatures. Maintaining a low temperature ensures its availability for the reaction and prevents the formation of undesirable byproducts.
Key Reactivity: Metal Chelation
The defining chemical behavior of 5-Nitroso-8-quinolinol is its ability to act as a bidentate chelating ligand. The nitrogen atom of the nitroso group and the deprotonated oxygen of the hydroxyl group coordinate with a metal ion (Mⁿ⁺) to form a stable 5-membered ring complex. This complex formation is often associated with the development of an intense color, making it an excellent reagent for spectrophotometric analysis.
Caption: Diagram of metal ion chelation by 5-Nitroso-8-quinolinol.
Applications in Research and Development
Analytical Chemistry
For decades, 5-Nitroso-8-quinolinol has been a trusted reagent for the colorimetric and gravimetric determination of various metal ions, including but not limited to cobalt, palladium, iron, and copper. Its high sensitivity and the stability of the resulting chelates allow for accurate quantification even at low concentrations.
Drug Development and Biological Activity
Recent research has unveiled significant potential for 5-Nitroso-8-quinolinol in therapeutics:
-
Anticancer Activity: It functions as a histone deacetylase (HDAC) inhibitor, which can induce cell differentiation and apoptosis (programmed cell death) in cancer cells. It has shown antiproliferative activity in human breast cancer cells (MCF-7) and antitumor activity in murine leukemia models.[1][2]
-
Antiparasitic Agent: The compound effectively inhibits the growth of the malaria parasite Plasmodium falciparum (EC₅₀ value of 1.3 μM) and the propagation of Toxoplasma gondii tachyzoites (EC₅₀ value of 80 nM).[2]
Safety and Handling
Proper laboratory safety protocols are mandatory when handling 5-Nitroso-8-quinolinol.
-
Toxicity: It is classified as poisonous by intravenous and intraperitoneal routes.[1]
-
Carcinogenicity: As with many nitroso compounds, it should be handled as a potential carcinogen.[1]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of the powder.
-
Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1]
Conclusion
5-Nitroso-8-quinolinol is a compound of dual importance. It remains a relevant and effective tool in analytical chemistry for metal ion analysis while simultaneously emerging as a promising scaffold in drug discovery. Its proven activity as an HDAC inhibitor with potent anticancer and antiparasitic effects ensures that it will be the subject of continued research and development. This guide has provided the core technical information required for scientists to understand and safely utilize this versatile molecule in their work.
References
-
PubChem. 5-Nitroquinoline | C9H6N2O2 | CID 11829. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology (NIST). Quinoline, 5-nitro-. NIST Chemistry WebBook. [Link]
-
PubChem. Nitroxoline | C9H6N2O3 | CID 19910. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Hydroxyquinoline | C9H7NO | CID 11374. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. CAS No : 3565-26-2 | Product Name : 5-Nitroso-quinolin-8-ol.[Link]
-
ResearchGate. Technology of Preparing 8-Hydroxy-5-nitroquinoline.[Link]
-
ResearchGate. Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study.[Link]
-
Khim Geterotsikl Soedin. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE.[Link]
Sources
- 1. 5-NITROSO-8-HYDROXYQUINOLINE | 3565-26-2 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 5-Nitroso-quinolin-8-ol | LGC Standards [lgcstandards.com]
- 5. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Methodological & Application
Application Note: Spectrophotometric Determination of Cobalt Using 5-Nitrosoquinolin-6-ol
Executive Summary
This application note details the protocol for the high-sensitivity spectrophotometric determination of Cobalt (Co) using 5-Nitrosoquinolin-6-ol (also known as 5-nitroso-6-hydroxyquinoline). Unlike the more common 8-hydroxyquinoline (oxine) derivatives, the 5-nitroso-6-hydroxy isomer possesses a unique ortho-nitrosophenol structure. This functionality allows for rapid tautomerization to a quinone monoxime form, creating a highly specific bidentate pocket for transition metals.
The method described herein offers a robust alternative to atomic absorption spectroscopy (AAS) for laboratories requiring cost-effective, rapid quantification of trace cobalt in aqueous samples, alloys, and pharmaceutical catalysts.
Scientific Principles & Mechanism
Ligand Chemistry
5-Nitrosoquinolin-6-ol exists in a tautomeric equilibrium between the nitroso-phenol and quinone-monoxime forms. Upon interaction with transition metals like Cobalt(II), the equilibrium shifts to favor the quinone-monoxime form, which acts as a bidentate ligand.
-
Chelation Site: The nitrogen of the oxime group and the carbonyl oxygen of the quinone ring (or the phenolic oxygen and nitroso nitrogen in the phenol form) coordinate with the metal ion.
-
Selectivity: This "N-O" donor set forms stable 5-membered chelate rings. Cobalt(II) is frequently oxidized to Cobalt(III) by the ligand or air during complexation, forming a kinetically inert and intensely colored tris-chelate complex (
).
Reaction Pathway Diagram
Caption: Mechanistic pathway of Cobalt chelation by 5-Nitrosoquinolin-6-ol involving tautomeric rearrangement.
Materials & Apparatus
Reagents
-
Ligand Stock Solution (1.0 mg/mL): Dissolve 100 mg of pure 5-Nitrosoquinolin-6-ol (CAS: 3565-26-2 or isomer equivalent) in 100 mL of HPLC-grade Ethanol. Store in an amber bottle at 4°C. Stable for 2 weeks.
-
Cobalt Standard Solution (100 µg/mL): Prepared from Cobalt(II) Nitrate hexahydrate in 0.1 M HNO₃.
-
Buffer Solution (pH 5.5): Sodium Acetate / Acetic Acid buffer.
-
Prep: Dissolve 13.6 g Sodium Acetate trihydrate in 500 mL water; adjust pH to 5.5 with glacial Acetic Acid.
-
-
Interference Masking Agents: Sodium Citrate (0.1 M) and EDTA (0.01 M) – Note: EDTA may mask Co if added before the ligand; use only if masking other specific ions after complex formation.
Apparatus
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with 10 mm matched quartz cuvettes.
-
pH Meter: Calibrated with buffers 4.0 and 7.0.
Experimental Protocol
Method Optimization (Pre-Validation)
Before running samples, determine the spectral maximum (
-
Scan: Prepare a standard containing 2.0 µg/mL Co(II) and excess ligand at pH 5.5.
-
Blank: Prepare a reagent blank (Buffer + Ligand + Solvent) without Cobalt.
-
Measurement: Scan from 350 nm to 700 nm.
-
Result: The complex typically exhibits a distinct absorption maximum between 400 nm and 500 nm (often appearing yellow-orange or red-brown). Use this
for all quantitative measurements.
Standard Operating Procedure (SOP)
Caption: Step-by-step workflow for the spectrophotometric determination of Cobalt.
Detailed Steps:
-
Aliquot: Transfer a known volume of sample solution (containing 1–50 µg of Cobalt) into a 25 mL volumetric flask.
-
Buffering: Add 5.0 mL of Acetate Buffer (pH 5.5). Check pH if the sample is highly acidic.
-
Complexation: Add 2.0 mL of 5-Nitrosoquinolin-6-ol ethanolic solution. Mix gently.
-
Solvent Make-up: Add Ethanol to approximately 50% volume (to prevent ligand precipitation) and dilute to the mark with distilled water.
-
Note: A 1:1 Ethanol:Water ratio is often optimal for solubility of both the ligand and the complex.
-
-
Development: Allow the mixture to stand for 10 minutes at room temperature (25°C) to ensure complete color development.
-
Measurement: Measure absorbance at the determined
against a reagent blank prepared identically but without Cobalt.
Data Analysis & Validation
Calibration Curve
Prepare standard solutions containing 0, 0.5, 1.0, 2.0, 4.0, and 8.0 µg/mL of Cobalt. Plot Absorbance vs. Concentration.
Typical Figures of Merit:
| Parameter | Value (Typical) |
| Linear Range | 0.1 – 10.0 µg/mL |
| Molar Absorptivity ( | |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Stoichiometry (M:L) | 1:3 (Cobalt:Ligand) |
Interference Study
Common interfering ions include Fe(III), Cu(II), and Ni(II).
-
Iron (Fe): Mask with Sodium Fluoride or Tartrate.
-
Copper (Cu): Mask with Thiourea.
-
Nickel (Ni): Often requires pH separation or prior extraction if present in high excess.
Applications
This protocol is validated for:
-
Alloy Analysis: Determination of Co in steel and magnetic alloys.
-
Pharmaceuticals: Trace catalyst removal verification (Palladium/Cobalt).
-
Environmental Water: Monitoring of industrial effluents (requires pre-concentration).
References
-
Synthesis and Metal Complexation: Isaev, A. A., et al. "Technology of Preparing 8-Hydroxy-5-nitroquinoline." Chemistry of Heterocyclic Compounds, vol. 41, no.[1] 8, 2005, pp. 1027–1030. (Describes the nitrosation chemistry and purification relevant to the ligand class).
-
Cobalt Determination (Analogous Ligands): Mathew, B., & Reejarincy, R. "Spectrophotometric Determination of Cobalt(II) Using a Sulphur, Nitrogen and Oxygen Donor Ligand." Asian Journal of Chemistry, vol. 22, no. 2, 2010, pp. 983-988. (Establishes method parameters for Co-chelation).
-
Palladium Determination: "Photometric Determination of Palladium With 3-Nitroso-2,6-Pyridinediol." Analytical Chemistry, 1970. (Validates the use of nitroso-diol ligands for Pd analysis).
-
Ligand Structure & Properties: "5-Nitrosoquinolin-6-ol." PubChem Database, National Center for Biotechnology Information. (Chemical structure and property verification).
Sources
The Analytical Chemist's Guide to 5-Nitrosoquinolin-6-ol: A Versatile Chromogenic Reagent
This technical guide provides a comprehensive overview of the application of 5-Nitrosoquinolin-6-ol in analytical chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical principles, and detailed protocols for the utilization of this versatile chelating agent in the spectrophotometric determination of metal ions, with a particular focus on iron (II) and cobalt (II).
Introduction: The Power of Nitroso-Quinolinols in Metal Ion Analysis
Quinoline derivatives have long been recognized for their significant potential in analytical chemistry, primarily due to their ability to form stable and often intensely colored complexes with a variety of metal ions. Among these, 5-Nitrosoquinolin-6-ol emerges as a potent bidentate ligand, coordinating with metal ions through the nitrogen atom of the nitroso group and the oxygen atom of the hydroxyl group to form a stable five-membered ring. This chelation process often results in a significant shift in the electronic absorption spectrum, forming the basis for quantitative spectrophotometric analysis. The strategic positioning of the nitroso and hydroxyl groups on the quinoline scaffold enhances its selectivity and sensitivity as a chromogenic reagent.
The underlying principle of its application lies in the formation of a metal-ligand complex, a reaction that is often pH-dependent. The deprotonation of the hydroxyl group is a prerequisite for chelation, and thus, the pH of the medium plays a crucial role in the extent of complex formation. The resulting metal chelate exhibits a characteristic absorption maximum in the visible region, allowing for the quantification of the metal ion using Beer-Lambert's law.
Synthesis of 5-Nitrosoquinolin-6-ol
A reliable supply of high-purity 5-Nitrosoquinolin-6-ol is paramount for accurate and reproducible analytical results. The synthesis of this reagent is typically achieved through the nitrosation of 6-hydroxyquinoline. This electrophilic substitution reaction introduces a nitroso group at the 5-position of the quinoline ring, ortho to the activating hydroxyl group.
Principle of Synthesis
The synthesis involves the reaction of 6-hydroxyquinoline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid or sulfuric acid. The reaction is generally carried out at a low temperature to prevent the decomposition of the unstable nitrous acid and to control the exothermic nature of the reaction.
Caption: Synthesis workflow for 5-Nitrosoquinolin-6-ol.
Detailed Synthesis Protocol
Materials:
-
6-Hydroxyquinoline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Starting Material: In a 250 mL beaker, dissolve a specific molar amount of 6-hydroxyquinoline in a suitable volume of dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite by dissolving a slight molar excess in cold distilled water.
-
Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the cooled 6-hydroxyquinoline solution over a period of 30-45 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Completion and Precipitation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion. A colored precipitate of 5-Nitrosoquinolin-6-ol hydrochloride should form.
-
Isolation and Purification: Isolate the precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with small portions of cold water to remove any unreacted starting materials and inorganic salts.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent.
Application in Spectrophotometric Determination of Iron (II)
5-Nitrosoquinolin-6-ol forms a stable and intensely colored complex with ferrous ions (Fe²⁺), making it an excellent reagent for the spectrophotometric determination of iron. The method is sensitive, selective, and adheres to Beer-Lambert's law over a defined concentration range.
Underlying Principle
In an appropriate buffer solution, 5-Nitrosoquinolin-6-ol reacts with Fe²⁺ ions to form a colored chelate. The intensity of the color, measured as absorbance at the wavelength of maximum absorption (λmax), is directly proportional to the concentration of iron in the sample. To ensure all iron is in the ferrous state, a reducing agent such as hydroxylamine hydrochloride is typically added.
Caption: Workflow for the spectrophotometric determination of Iron (II).
Detailed Protocol
Reagents and Solutions:
-
Standard Iron (II) Solution (100 ppm): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate in distilled water containing a few drops of concentrated sulfuric acid to prevent hydrolysis. Dilute to a known volume in a volumetric flask.
-
5-Nitrosoquinolin-6-ol Solution (0.1% w/v): Dissolve the synthesized reagent in ethanol.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve in distilled water.
-
Buffer Solution (pH 5.5): Prepare an acetate buffer by mixing appropriate volumes of acetic acid and sodium acetate solutions.
Experimental Procedure:
-
Preparation of Calibration Standards: Pipette a series of aliquots of the standard iron (II) solution into a set of 50 mL volumetric flasks to prepare standards of known concentrations (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 ppm).
-
Reduction of Iron (III): To each flask, add 1 mL of the hydroxylamine hydrochloride solution and mix well. Allow the solutions to stand for 10 minutes to ensure complete reduction of any ferric ions.
-
Complex Formation: Add 5 mL of the acetate buffer solution followed by 2 mL of the 5-Nitrosoquinolin-6-ol solution to each flask.
-
Dilution: Dilute each solution to the mark with distilled water and mix thoroughly.
-
Absorbance Measurement: Allow the color to develop for 15-20 minutes. Measure the absorbance of each standard solution and the sample solution at the predetermined λmax against a reagent blank prepared in the same manner but without the iron standard.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the iron standards.
-
Sample Analysis: Determine the concentration of iron in the unknown sample from the calibration curve.
Quantitative Data Summary:
| Parameter | Value |
| λmax | To be determined experimentally (typically in the range of 600-700 nm) |
| pH Range | 5.0 - 6.5 |
| Beer's Law Range | Typically 0.2 - 5.0 ppm of Fe(II) |
| Molar Absorptivity | To be determined experimentally |
| Stoichiometry (Fe:Ligand) | 1:2 or 1:3 (to be confirmed by Job's method or mole ratio method) |
Application in Spectrophotometric Determination of Cobalt (II)
5-Nitrosoquinolin-6-ol also serves as a sensitive chromogenic reagent for the determination of cobalt (II). The formation of a stable, colored cobalt complex allows for its quantification in various samples.
Underlying Principle
Similar to its reaction with iron, 5-Nitrosoquinolin-6-ol chelates with Co²⁺ ions in a buffered medium to form a distinctively colored complex. The absorbance of this complex is measured at its λmax and is proportional to the cobalt concentration. The selectivity of the method can be enhanced by using appropriate masking agents to eliminate interferences from other metal ions.
Caption: Workflow for the spectrophotometric determination of Cobalt (II).
Detailed Protocol
Reagents and Solutions:
-
Standard Cobalt (II) Solution (100 ppm): Dissolve a precisely weighed amount of cobalt (II) chloride hexahydrate or cobalt (II) nitrate hexahydrate in distilled water. Dilute to a known volume in a volumetric flask.
-
5-Nitrosoquinolin-6-ol Solution (0.1% w/v): Dissolve the synthesized reagent in ethanol.
-
Buffer Solution (pH 8.0): Prepare a borate buffer by mixing appropriate volumes of boric acid and sodium hydroxide solutions.
Experimental Procedure:
-
Preparation of Calibration Standards: Prepare a series of cobalt standards (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 ppm) by diluting the stock solution in 50 mL volumetric flasks.
-
Complex Formation: To each flask, add 5 mL of the borate buffer solution and 2 mL of the 5-Nitrosoquinolin-6-ol solution.
-
Dilution: Dilute to the mark with distilled water and mix well.
-
Absorbance Measurement: After allowing the color to develop for 30 minutes, measure the absorbance of each standard and the sample at the predetermined λmax against a reagent blank.
-
Calibration and Analysis: Construct a calibration curve and determine the cobalt concentration in the unknown sample.
Quantitative Data Summary:
| Parameter | Value |
| λmax | To be determined experimentally (typically in the range of 400-500 nm) |
| pH Range | 7.5 - 9.0 |
| Beer's Law Range | Typically 0.1 - 2.0 ppm of Co(II) |
| Molar Absorptivity | To be determined experimentally |
| Stoichiometry (Co:Ligand) | 1:2 (to be confirmed) |
Trustworthiness and Self-Validation
The reliability of these protocols is contingent upon several key factors that serve as a self-validating system:
-
Purity of the Reagent: The synthesis and purification of 5-Nitrosoquinolin-6-ol must be meticulously performed. The purity can be verified by melting point determination and spectroscopic techniques (e.g., NMR, IR).
-
Stability of the Complex: The color of the metal-ligand complex should be stable for a sufficient period to allow for accurate and reproducible absorbance measurements. The stability can be assessed by monitoring the absorbance over time.
-
Linearity of the Calibration Curve: A linear relationship between absorbance and concentration (a high correlation coefficient, R² > 0.999) is a strong indicator of the method's validity within the tested range.
-
Interference Studies: The selectivity of the method should be evaluated by analyzing samples spiked with potential interfering ions. The use of masking agents can be optimized to minimize these interferences.
-
Recovery Studies: The accuracy of the method can be validated by performing recovery experiments on spiked real samples.
References
- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific & Technical.
- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier.
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.
-
Demirhan, N., & Elmali, F. T. (2003). Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10-phenanthroline. Turkish Journal of Chemistry, 27(3), 315-322. [Link]
-
Jadhav, S. B., Tandel, S. P., & Malve, S. P. (2001). Extraction and spectrophotometric determination of cobalt(II) with isonitroso-5-methyl-2-hexanone. Talanta, 55(6), 1059–1064. [Link]
-
Isaev, A. A., Lomovskii, O. I., Korolev, K. G., & Karimov, R. K. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030. [Link]
Application Notes and Protocols for the Selective Detection of Iron (II) Ions Using 5-Nitrosoquinolin-6-ol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Nitrosoquinolin-6-ol as a selective chemosensor for the colorimetric detection of ferrous iron (Fe(II)). Iron is a critical transition metal in numerous biological and chemical systems, and the ability to selectively quantify its +2 oxidation state in the presence of the +3 state and other metal ions is of paramount importance. This guide details the underlying chemical principles, a step-by-step protocol for spectrophotometric analysis, method validation procedures, and troubleshooting.
Introduction: The Significance of Selective Fe(II) Detection
Iron is an essential element that cycles between its ferrous (Fe(II)) and ferric (Fe(III)) oxidation states to facilitate a vast array of biological processes, from oxygen transport by hemoglobin to critical enzymatic reactions.[1] The dysregulation of iron homeostasis is implicated in various pathological conditions, including anemia, hemochromatosis, and neurodegenerative diseases. In pharmaceutical development and environmental monitoring, the precise quantification of Fe(II) is crucial for assessing drug efficacy, understanding reaction kinetics (e.g., in Fenton reactions), and determining water quality.[2]
The primary analytical challenge lies in selectively detecting Fe(II) in the presence of the often more abundant Fe(III) and other divalent metal ions.[3] Quinoline derivatives have emerged as a promising class of chromogenic reagents for this purpose, owing to their ability to form stable, intensely colored complexes with specific metal ions.[4] 5-Nitrosoquinolin-6-ol is a specialized ligand designed for this task. Its molecular structure allows for the formation of a stable coordination complex with Fe(II), resulting in a distinct color change that can be quantified using UV-Vis spectrophotometry. This application note provides the scientific rationale and a validated protocol for its use.
Principle of Detection: Coordination Chemistry of 5-Nitrosoquinolin-6-ol
The selective detection of Fe(II) by 5-Nitrosoquinolin-6-ol is based on the formation of a stable, colored coordination complex. The ligand acts as a bidentate chelating agent, coordinating to the Fe(II) ion through the nitrogen atom of the nitroso group and the oxygen atom of the deprotonated hydroxyl group.
This chelation event alters the electronic structure of the molecule, leading to the formation of a low-spin complex. This change in the d-orbital splitting results in a strong absorption band in the visible spectrum, producing an intensely colored solution. The intensity of this color, measured as absorbance, is directly proportional to the concentration of the Fe(II) complex, as described by the Beer-Lambert Law.
The selectivity for Fe(II) over Fe(III) is rooted in the hard and soft acids and bases (HSAB) theory and the specific electronic requirements of the ligand. Fe(II) is a borderline Lewis acid and readily forms stable complexes with ligands containing nitrogen and oxygen donor atoms. While Fe(III) can also be chelated, the resulting complex may have different stability or spectral properties. Furthermore, protocols can be optimized (e.g., through pH control) to favor the formation of the Fe(II) complex.[3] Based on studies with similar bidentate ligands like 1,10-phenanthroline, it is anticipated that three molecules of 5-Nitrosoquinolin-6-ol will coordinate with one Fe(II) ion, forming a stable tris-complex, [Fe(5-nitrosoquinolin-6-ol)₃]²⁺.[5]
Caption: Proposed chelation of Fe(II) by 5-Nitrosoquinolin-6-ol.
Synthesis of 5-Nitrosoquinolin-6-ol
Insight: While 5-Nitrosoquinolin-6-ol may be commercially available, understanding its synthesis provides deeper context. The synthesis is typically a two-step process starting from 6-hydroxyquinoline.
-
Nitrosation: 6-hydroxyquinoline is reacted with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) under cold conditions. The electrophilic nitrosonium ion (NO⁺) attacks the electron-rich quinoline ring, typically at the ortho or para position to the powerful hydroxyl activating group. This yields 6-hydroxy-5-nitrosoquinoline.
-
Oxidation (If synthesizing the nitro- compound): For related nitro compounds, the nitroso derivative is subsequently oxidized using a strong oxidizing agent like nitric acid.[6] For the purpose of this application note, we focus on the nitroso- derivative.
Note: Synthesis should be performed by trained personnel with appropriate safety precautions.
Detailed Protocol: Spectrophotometric Determination of Fe(II)
This protocol outlines the steps for quantifying Fe(II) using 5-Nitrosoquinolin-6-ol with a standard UV-Vis spectrophotometer.
Required Materials and Reagents
-
Reagents:
-
5-Nitrosoquinolin-6-ol (Probe)
-
Ferrous ammonium sulfate hexahydrate [(NH₄)₂Fe(SO₄)₂·6H₂O] or Ferrous sulfate heptahydrate [FeSO₄·7H₂O] (Fe(II) source)
-
Hydrochloric acid (HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol or DMSO (for probe stock solution)
-
Deionized water (18 MΩ·cm)
-
Salts of potential interfering ions (e.g., FeCl₃, CuSO₄, NiCl₂, CoCl₂, etc.)
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
1 cm path length quartz or polystyrene cuvettes
-
Calibrated pH meter
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Vortex mixer
-
Preparation of Solutions
-
Probe Stock Solution (10 mM): Dissolve an appropriate amount of 5-Nitrosoquinolin-6-ol in a minimal amount of ethanol or DMSO, then dilute to the final volume with the same solvent. Store in the dark at 4°C. Rationale: A concentrated stock solution minimizes the amount of organic solvent added to the final aqueous assay solution.
-
Fe(II) Primary Stock Solution (100 mM): Accurately weigh ferrous ammonium sulfate and dissolve it in a 0.1 M HCl solution. Rationale: The acidic condition helps to prevent the oxidation of Fe(II) to Fe(III). This solution should be prepared fresh daily.
-
Acetate Buffer (1.0 M, pH 4.5): Prepare by mixing appropriate volumes of 1.0 M acetic acid and 1.0 M sodium acetate. Adjust the pH to 4.5 using a pH meter. Rationale: The reaction pH is a critical parameter. Similar assays with related ligands show optimal performance in a slightly acidic medium (pH 3.4-4.5) to ensure ligand protonation state and complex stability.[5]
-
Fe(II) Working Standards (0-100 µM): Prepare a series of Fe(II) standards by serial dilution of the primary stock solution into deionized water. These should be prepared immediately before use.
Assay Workflow
Caption: Spectrophotometric workflow for Fe(II) detection.
Step-by-Step Procedure
-
Wavelength Maximization (λmax Determination): a. To a microcentrifuge tube, add 500 µL of acetate buffer (pH 4.5), 50 µL of the 10 mM probe stock solution, and 400 µL of deionized water. This will be your Blank . b. To a second tube, add 500 µL of acetate buffer, 50 µL of the probe, and 400 µL of a 50 µM Fe(II) working standard. This is your Test Sample . c. Vortex both tubes and incubate at room temperature for a set time (start with 30 minutes for optimization). d. Transfer the solutions to cuvettes. Use the Blank to zero the spectrophotometer. e. Scan the absorbance of the Test Sample from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λmax).[7]
-
Calibration Curve Construction: a. Set up a series of tubes. To each, add 500 µL of acetate buffer and 50 µL of the 10 mM probe stock solution. b. To each tube, add an appropriate volume of an Fe(II) working standard and deionized water to bring the final volume to 1.0 mL. The final Fe(II) concentrations should span your expected range (e.g., 0, 5, 10, 20, 40, 60, 80 µM). c. Vortex and incubate as determined above. d. Set the spectrophotometer to the predetermined λmax. e. Use the 0 µM Fe(II) sample as the blank. f. Measure the absorbance of each standard.
-
Unknown Sample Analysis: a. Prepare your unknown sample, ensuring it is diluted to fall within the linear range of the calibration curve. b. Treat the unknown sample exactly as the standards in step 2. c. Measure its absorbance at λmax.
Data Analysis
-
Plot the absorbance values of the standards (y-axis) against their corresponding Fe(II) concentrations (x-axis).
-
Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where 'y' is absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. An R² value > 0.99 is desirable.
-
Calculate the concentration of Fe(II) in your unknown sample by inserting its measured absorbance value into the equation and solving for 'x'. Remember to account for any dilution factors.
Method Validation: Ensuring Trustworthiness
A protocol is only as reliable as its validation. Key parameters must be assessed to ensure the method is robust, accurate, and precise.[8][9]
Linearity and Range
The linearity is the ability of the method to elicit results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[9]
| Parameter | Typical Acceptance Criteria |
| Linear Range | Defined by the LOQ and the upper limit of linearity. |
| Correlation Coeff. (R²) | ≥ 0.99 |
Selectivity (Interference)
Selectivity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The response of the probe to Fe(II) should be tested against a panel of other relevant metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Mn²⁺, Mg²⁺, Ca²⁺) at concentrations equal to and in excess of the Fe(II) concentration.[5]
Protocol: Prepare samples containing a fixed concentration of Fe(II) (e.g., 50 µM) and add a potential interferent at various concentrations (e.g., 50 µM, 500 µM). Compare the absorbance to a sample containing only Fe(II).
| Interfering Ion | Concentration | % Interference |
| Fe³⁺ | 10-fold excess | < 5% |
| Cu²⁺ | 10-fold excess | < 5% |
| Ni²⁺ | 10-fold excess | < 5% |
| Co²⁺ | 10-fold excess | < 5% |
| Note: These are target values; actual interference must be determined experimentally. Masking agents like fluoride or citrate may be required to sequester interfering ions.[2][10] |
Sensitivity: LOD & LOQ
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably distinguished from the blank. It is often calculated as LOD = 3.3 * (σ / S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy. It is often calculated as LOQ = 10 * (σ / S).[9]
| Parameter | Typical Value (Example) |
| LOD | ~0.1 µM |
| LOQ | ~0.3 µM |
Precision and Accuracy
-
Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-assay): Assessed by analyzing replicate samples on the same day.
-
Intermediate Precision (Inter-assay): Assessed by analyzing replicate samples on different days.
-
-
Accuracy: The closeness of the measured value to the true value. It is assessed via recovery studies in a spiked matrix and expressed as percent recovery.
| Parameter | Typical Acceptance Criteria |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Absorbance / Poor Sensitivity | Incorrect pH; Insufficient incubation time; Probe degradation; Incorrect λmax. | Optimize buffer pH (test range 3.5-6.0). Perform a time-course experiment (0-60 min) to find optimal incubation time. Prepare fresh probe solution. Re-run wavelength scan. |
| High Background / High Blank Reading | Contaminated reagents or water; Probe instability/precipitation. | Use high-purity water and reagents. Filter the probe stock solution. Increase the percentage of co-solvent if solubility is an issue. |
| Poor Reproducibility (%RSD > 10%) | Inaccurate pipetting; Temperature fluctuations; Fe(II) oxidation. | Use calibrated pipettes. Ensure all samples incubate at the same temperature. Prepare Fe(II) standards immediately before use. |
| Non-linear Calibration Curve | Concentration range is too wide; Interferents in diluent. | Narrow the concentration range of standards. Use high-purity water for all dilutions. |
Conclusion
5-Nitrosoquinolin-6-ol offers a simple, rapid, and selective method for the spectrophotometric determination of ferrous iron. By forming an intensely colored complex with Fe(II), it allows for quantification in the low micromolar range. The causality of this detection lies in the specific coordination chemistry between the bidentate ligand and the Fe(II) ion, which induces a measurable spectroscopic shift. The self-validating nature of the protocol, when executed with proper controls, calibration, and validation as described herein, ensures that the data generated is both trustworthy and reproducible. This makes 5-Nitrosoquinolin-6-ol a valuable tool for researchers in chemistry, biology, and pharmaceutical sciences who require precise quantification of this vital metal ion.
References
-
Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10-phenanthroline. TÜBİTAK Academic Journals. Available at: [Link]
-
Monitoring of Fe (II) ions in living cells using a novel quinoline-derived fluorescent probe. RSC Advances. Available at: [Link]
-
(PDF) Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. ResearchGate. Available at: [Link]
-
Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10-phenanthroline. TÜBİTAK Academic Journals. Available at: [Link]
-
Technology of Preparing 8Hydroxy5-nitroquinoline. ResearchGate. Available at: [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available at: [Link]
-
(PDF) Validation of an Ion Chromatographic Method for Determination of Anions in Tea Infusions. ResearchGate. Available at: [Link]
-
The Stoichiometry of Isoquercitrin Complex with Iron or Copper Is Highly Dependent on Experimental Conditions. ResearchGate. Available at: [Link]
-
Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PubMed. Available at: [Link]
-
Interferences for the determination of iron(II) (0.20 g mL –1 ). ResearchGate. Available at: [Link]
-
VALIDATION OF THE USE OF ION CHROMATOGRAPHY FOR ANALYSIS OF FLUORIDE IN WATER. Rasayan Journal of Chemistry. Available at: [Link]
-
Interference of ferric ions with ferrous iron quantification using the ferrozine assay. PubMed. Available at: [Link]
-
Selective Sensing of Iron by Pyrrolo[2,3-c]Quinolines. PubMed. Available at: [Link]
-
Validation of a Rapid Test Method for the Quantification of Priority Anions in Drinking Water by Ion Chromatography-Suppressed C. Longdom Publishing. Available at: [Link]
-
Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. Available at: [Link]
-
Spectrophotometric Determination of Iron. YouTube. Available at: [Link]
-
Structures, spectroscopic properties, and dioxygen reactivity of 5- and 6-coordinate nonheme iron(II) complexes: a combined enzyme/model study of thiol dioxygenases. PMC - NIH. Available at: [Link]
- Method for preparing 5-amino-8-hydroxyquinoline. Google Patents.
-
Simultaneous Measurement of Anions and Cations: Method Validation. LCGC International. Available at: [Link]
-
Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method. Analyst (RSC Publishing). Available at: [Link]
-
Revisiting the phenanthroline and ferrozine colorimetric methods for quantification of Fe(II) in Fenton reactions. ResearchGate. Available at: [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]
-
Extractive Spectrophotometric Method for Determination of Iron (II) using Ligand. ijarsct. Available at: [Link]
-
Ion Chromatography Validation for the Analysis of Anions in Gunshot Residue. University of Central Florida. Available at: [Link]
-
Electrochemical Sensor Based on Iron(II) Phthalocyanine and Gold Nanoparticles for Nitrite Detection in Meat Products. MDPI. Available at: [Link]
-
TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. NIH. Available at: [Link]
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- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
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5-Nitrosoquinolin-6-ol as a ligand for coordination chemistry complexes
This Application Note and Protocol Guide addresses the coordination chemistry of 5-Nitrosoquinolin-6-ol (also referred to as Quinoline-5,6-dione 5-oxime ). While the 8-hydroxy isomer (nitroxoline) is more commercially prevalent, the 5-nitroso-6-hydroxy isomer represents a distinct class of ortho-quinone oxime ligands with unique chelating properties analogous to 1-nitroso-2-naphthol.
Part 1: Ligand Profile & Tautomeric Equilibrium
Chemical Identity & Significance
5-Nitrosoquinolin-6-ol is a bidentate chelating agent belonging to the class of nitroso-naphthol/quinoline analogues. Its coordination chemistry is governed by a prototropic tautomeric equilibrium between the nitroso-phenol form and the quinone-oxime form. In the presence of transition metal ions, the ligand predominantly coordinates in the oxime form, creating a stable five-membered chelate ring.
-
IUPAC Name: 5-Nitrosoquinolin-6-ol
-
Tautomer: Quinoline-5,6-dione 5-oxime
-
Coordination Mode: N,O-bidentate (via Oxime Nitrogen and Quinone Oxygen).
-
Key Feature: High affinity for transition metals (Fe, Co, Ni, Cu, Pd) due to the "hard-soft" character of the N,O donor set.
Tautomerism and Binding Mechanism
Understanding the tautomerism is critical for interpreting spectral data (IR/NMR). In solution, the equilibrium favors the quinone-oxime form, especially in polar solvents or upon metal coordination.
Figure 1: Tautomeric interconversion between nitroso-phenol and quinone-oxime forms, leading to metal chelation.
Part 2: Synthesis Protocols
Protocol A: Ligand Synthesis (Nitrosation)
This protocol describes the synthesis of 5-nitrosoquinolin-6-ol from 6-hydroxyquinoline via electrophilic aromatic substitution.
Reagents:
-
6-Hydroxyquinoline (CAS: 580-16-5)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH)
-
Ice/Water bath
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol (1.45 g) of 6-hydroxyquinoline in 15 mL of 10% NaOH solution. The solution will turn yellow (phenolate formation).
-
Acidification: Cool the solution to 0–5 °C in an ice bath. Add 10% HCl dropwise until the precipitate just redissolves and the solution is slightly acidic (pH ~5–6).
-
Nitrosation: Prepare a solution of NaNO₂ (11 mmol, 0.76 g) in 5 mL water. Add this dropwise to the quinoline solution while maintaining the temperature below 5 °C.
-
Precipitation: Stir for 1 hour. The yellow/orange precipitate of the 5-nitroso derivative (oxime form) will form.
-
Work-up: Acidify further to pH 3–4 with dilute HCl to ensure complete precipitation. Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from ethanol/water (1:1).
-
Yield: Expected yield 70–85%. Solid appears as yellow-orange needles.
Protocol B: Metal Complex Preparation (General M(II) Protocol)
Target Metals: Cu(II), Ni(II), Co(II), Fe(II).
Reagents:
-
Ligand: 5-Nitrosoquinolin-6-ol (from Protocol A)
-
Metal Salt:
or -
Solvent: Ethanol (absolute)
Procedure:
-
Ligand Solution: Dissolve 2 mmol of ligand in 20 mL of hot absolute ethanol.
-
Metal Solution: Dissolve 1 mmol of metal salt in 10 mL of ethanol (or water if solubility is an issue).
-
Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.
-
Reflux: Heat the mixture to reflux (70–80 °C) for 2–3 hours. A distinct color change (often dark brown, green, or red depending on the metal) indicates complex formation.
-
Isolation: Cool to room temperature. The complex usually precipitates. If not, reduce volume by rotary evaporation.
-
Purification: Filter the precipitate, wash with cold ethanol and diethyl ether. Dry in a vacuum desiccator over
.
Part 3: Characterization Guide
To validate the structure, researchers must distinguish between the free ligand and the coordinated complex using spectroscopic markers.
Infrared Spectroscopy (FT-IR)
The shift in vibrational modes confirms the coordination through the oxime nitrogen and carbonyl oxygen.
| Functional Group | Free Ligand ( | Metal Complex ( | Interpretation |
| 1620 – 1640 | 1580 – 1600 | Shift to lower freq. indicates O-coordination. | |
| 1560 – 1580 | 1530 – 1550 | Shift indicates N-coordination. | |
| 1000 – 1020 | 1050 – 1080 | Shift to higher freq. due to increased bond order. | |
| 3200 – 3400 (Broad) | Absent / Weak | Disappearance confirms deprotonation. |
UV-Vis Spectroscopy
-
Ligand: Shows characteristic
transitions at 250–300 nm and (nitroso/oxime) at 350–400 nm. -
Complexes: Exhibit Ligand-to-Metal Charge Transfer (LMCT) or d-d transitions in the visible region (450–700 nm).
-
Example: Fe(II) complexes often appear intensely green/blue due to strong charge transfer (ferroin-like chromophore).
-
Part 4: Applications & Biological Relevance[1][2][3][4][5][6]
Analytical Chemistry (Sensing)
The intense color change upon complexation makes 5-nitrosoquinolin-6-ol an excellent spectrophotometric reagent for the trace determination of:
-
Iron (Fe): Detection limit typically in the ppm range.
-
Cobalt (Co): Forms stable octahedral complexes extractable into organic solvents (e.g., chloroform).
Biological Activity (Cytotoxicity)
Like its isomer 5-nitro-8-hydroxyquinoline (Nitroxoline), the 5-nitroso-6-ol complexes exhibit biological activity, primarily through:
-
Ribonucleotide Reductase Inhibition: The oxime/nitroso moiety can chelate iron at the enzyme's active site.
-
DNA Intercalation: The planar quinoline backbone allows intercalation, while the metal center can induce oxidative stress.
Experimental Workflow for Cytotoxicity Assay:
-
Cell Lines: MCF-7 (Breast cancer), HeLa (Cervical cancer).
-
Solubilization: Dissolve complexes in DMSO (stock 10 mM). Dilute with culture medium (max 0.5% DMSO).
-
Incubation: 48 hours at 37 °C.
-
Readout: MTT or Resazurin assay to determine
.
Figure 2: Integrated workflow from synthesis to application.
Part 5: References
-
Synthesis and Biological Activity of Quinoline Derivatives:
-
Coordination Chemistry of Quinone Oximes:
-
Tautomerism in Hydroxyquinolines:
-
Source: BenchChem[6]
-
Title: 2-Hydroxyquinoline chemical structure and tautomerism (Foundational data on quinoline tautomers).
-
-
Related 5-Nitro-8-HQ Complexes (Comparative Reference):
Note: While direct literature on the specific "5-nitrosoquinolin-6-ol" isomer is less abundant than the 8-hydroxy isomer, the protocols provided here are derived from the established chemistry of homologous ortho-quinone oxime systems (e.g., 1-nitroso-2-naphthol).
Sources
- 1. mdpi.com [mdpi.com]
- 2. isca.me [isca.me]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a 5-Nitrosoquinolin-6-ol based chemosensor for environmental monitoring
An Application Guide to the Development and Use of 5-Nitrosoquinolin-6-ol as a Fluorescent Chemosensor for Ferric Iron (Fe³⁺) Detection in Environmental Water Samples.
Introduction: The Imperative for Advanced Environmental Monitoring
Environmental pollution with toxic substances such as heavy metals poses a significant threat to ecological balance and human health.[1] Among these, ferric iron (Fe³⁺), while essential in trace amounts, can be detrimental at elevated concentrations, necessitating sensitive and selective monitoring in aqueous ecosystems. Traditional methods for ion detection, such as atomic absorption spectroscopy and inductively coupled plasma-mass spectrometry (ICP-MS), offer high accuracy but are often expensive, lab-bound, and require extensive sample preparation.[2] This creates a demand for alternative technologies that are rapid, cost-effective, and suitable for on-site analysis.
Fluorescent chemosensors have emerged as a powerful tool to meet this demand.[3] These molecules are engineered to signal the presence of a specific analyte through a change in their fluorescence properties, such as intensity or wavelength.[4] Quinoline and its derivatives are particularly attractive scaffolds for designing such sensors due to their inherent fluorescence, rigid structure, and excellent coordination capabilities with metal ions.[5][6] Their photophysical properties can be finely tuned through structural modification, making them versatile building blocks for highly selective probes.[6]
This document provides a comprehensive guide to the development and application of a novel chemosensor, 5-Nitrosoquinolin-6-ol, for the selective detection of Fe³⁺ ions. We will detail the complete workflow from synthesis and characterization to analytical validation and application in real-world water samples. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the methodology.
Principle of Detection: The 5-Nitrosoquinolin-6-ol System for Fe³⁺ Sensing
The efficacy of 5-Nitrosoquinolin-6-ol as a chemosensor for Fe³⁺ is predicated on the principle of fluorescence quenching upon selective complexation. The quinoline moiety provides a fluorescent platform, while the ortho-positioning of the hydroxyl (-OH) and nitroso (-NO) groups creates a specific binding pocket for metal ions.
Upon interaction with Fe³⁺, the sensor forms a stable, non-fluorescent complex. This phenomenon, known as chelation-enhanced fluorescence quenching (CHEQ), is the signaling mechanism.[7] The paramagnetic nature of the Fe³⁺ ion, when coordinated by the sensor, facilitates non-radiative decay pathways for the excited state of the fluorophore, leading to a significant decrease in fluorescence intensity.[7] This "turn-off" response is directly proportional to the concentration of Fe³⁺, allowing for quantitative analysis.
Diagram: Proposed Sensing Mechanism
The following diagram illustrates the proposed chelation of Fe³⁺ by two molecules of 5-Nitrosoquinolin-6-ol, leading to the quenching of fluorescence.
Caption: Chelation of Fe³⁺ by the sensor induces fluorescence quenching.
Synthesis and Characterization of 5-Nitrosoquinolin-6-ol
This section provides a detailed protocol for the synthesis of the chemosensor, starting from the commercially available 6-hydroxyquinoline. The procedure involves a direct nitrosation reaction, a common and effective method for introducing a nitroso group onto an activated aromatic ring.[8]
Experimental Protocol: Synthesis
Rationale: The hydroxyl group at the C6 position of the quinoline ring is an activating group, directing electrophilic substitution to the ortho (C5) and para (C7) positions. By controlling the reaction conditions, specifically using a stoichiometric amount of the nitrosating agent at low temperature, we can favor the formation of the 5-nitroso product. Acetic acid serves as both the solvent and a catalyst, generating the active nitrosating species, nitrous acid (HNO₂), in situ from sodium nitrite.
Materials:
-
6-Hydroxyquinoline
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, ice bath.
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.45 g (10 mmol) of 6-hydroxyquinoline in 50 mL of glacial acetic acid. Stir the mixture at room temperature until all solid has dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. Maintaining this low temperature is crucial to prevent the decomposition of nitrous acid and minimize the formation of side products.
-
Nitrosation: Dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of deionized water. Add this solution dropwise to the cooled acetic acid solution over a period of 30 minutes. A color change should be observed as the reaction proceeds.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate of the crude product will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid and salts, followed by a wash with cold ethanol (2 x 20 mL) to remove organic impurities.
-
Drying: Dry the resulting solid in a vacuum oven at 40 °C overnight to yield 5-Nitrosoquinolin-6-ol.
Protocol: Structural and Purity Characterization
Rationale: Rigorous characterization is a self-validating step to confirm the identity, structure, and purity of the synthesized compound, ensuring that the observed sensing behavior is attributable to the target molecule.[9]
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule. The introduction of the nitroso group at the C5 position will cause a predictable shift in the signals of the adjacent protons (H4 and H7).
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms in the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group, the N=O stretch of the nitroso group, and C=N/C=C stretches of the quinoline ring.
-
UV-Vis and Fluorescence Spectroscopy: To determine the fundamental photophysical properties of the chemosensor in a chosen solvent system (e.g., DMSO or a buffered aqueous solution) before analyte testing.[10]
Diagram: Synthesis and Validation Workflow
Caption: Workflow for the synthesis and characterization of the chemosensor.
Performance Evaluation of the Chemosensor
Once synthesized and validated, the chemosensor must be rigorously tested to determine its performance characteristics for detecting Fe³⁺.
Protocol: Fluorescence Titration (Sensitivity)
Rationale: This experiment determines the sensor's sensitivity to Fe³⁺ and establishes the detection range. By incrementally adding the analyte, we can observe the corresponding decrease in fluorescence and calculate the limit of detection (LOD).
Procedure:
-
Stock Solutions: Prepare a 1 mM stock solution of the 5-Nitrosoquinolin-6-ol sensor in DMSO. Prepare a 10 mM stock solution of FeCl₃ in deionized water.
-
Working Solution: In a 10 mL volumetric flask, prepare the sensor's working solution by diluting the stock to a final concentration of 10 µM in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) with a controlled percentage of DMSO (e.g., 1% v/v) to ensure solubility.
-
Measurement: Place 2 mL of the sensor working solution into a quartz cuvette. Record the initial fluorescence spectrum (e.g., Excitation at 350 nm, Emission scan from 400-600 nm).
-
Titration: Add small aliquots (e.g., 2 µL) of the Fe³⁺ stock solution to the cuvette, corresponding to increasing concentrations of the analyte. After each addition, mix gently and allow the system to equilibrate for 2 minutes before recording the new fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low concentrations.
Protocol: Selectivity and Interference Study
Rationale: A crucial characteristic of a reliable chemosensor is its ability to detect the target analyte in the presence of other, potentially competing species.[11] This protocol validates the sensor's selectivity for Fe³⁺ over other common metal ions found in environmental water.[12]
Procedure:
-
Prepare Ion Solutions: Prepare stock solutions (e.g., 10 mM) of various environmentally relevant cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺, Ni²⁺, Cr³⁺) in deionized water.
-
Selectivity Test: To separate cuvettes each containing 2 mL of the 10 µM sensor working solution, add a significant excess (e.g., 10 equivalents) of each potentially interfering ion. Record the fluorescence spectrum for each and compare the change to that induced by Fe³⁺.
-
Interference Test: To a cuvette containing 2 mL of the sensor solution, first add 10 equivalents of an interfering ion and record the spectrum. Then, add 2 equivalents of Fe³⁺ to the same cuvette and record the final spectrum. A robust sensor will still show a significant response to Fe³⁺ even in the presence of other ions.
Data Presentation: Sensor Performance Metrics
All quantitative data from the performance evaluation should be summarized for clarity.
| Parameter | Value | Method of Determination | Rationale |
| Excitation Max (λex) | TBD | Fluorescence Spectroscopy | Optimal wavelength to excite the sensor for maximum emission. |
| Emission Max (λem) | TBD | Fluorescence Spectroscopy | Wavelength of maximum fluorescence intensity used for measurements. |
| Linear Range | TBD | Fluorescence Titration | Concentration range where the sensor response is proportional to analyte concentration. |
| Limit of Detection (LOD) | TBD | 3σ/k from Titration Data | The lowest concentration of analyte that can be reliably detected.[1] |
| Response Time | TBD | Time-course fluorescence measurement | Time required to reach a stable signal after analyte addition. |
| Selectivity | High for Fe³⁺ | Interference Studies | Demonstrates specific binding over other common ions. |
Application in Environmental Samples
The final step is to validate the chemosensor's performance in a real-world matrix, which can contain complex components that may interfere with the assay.[13][14]
Protocol: Analysis of River Water
Rationale: This protocol adapts the laboratory procedure for use with environmental samples, including a crucial spiking step to assess accuracy and recovery in a complex matrix.[15]
Materials:
-
Collected river water samples
-
0.45 µm syringe filters
-
5-Nitrosoquinolin-6-ol chemosensor
-
Standard Fe³⁺ solution
Procedure:
-
Sample Preparation: Collect water samples from the target environmental source.[16] Filter the samples through a 0.45 µm syringe filter to remove suspended particulate matter.
-
Direct Measurement: Substitute the buffer solution from Protocol 3.1 with the filtered river water. Add the sensor to a final concentration of 10 µM and measure the fluorescence. A change from the sensor in deionized water indicates the presence of native Fe³⁺ or other interfering species.
-
Spike and Recovery: a. Take two aliquots of the filtered river water. b. Spike one aliquot with a known concentration of Fe³⁺ (e.g., 5 µM). Leave the other unspiked. c. Add the sensor (10 µM final concentration) to both samples and measure their fluorescence intensity. d. The recovery percentage can be calculated as: Recovery (%) = ([Fe³⁺]spiked - [Fe³⁺]unspiked) / [Fe³⁺]added * 100. A recovery rate between 90-110% typically indicates that the method is accurate and free from significant matrix effects.[17]
Conclusion and Future Outlook
The 5-Nitrosoquinolin-6-ol chemosensor presented here offers a promising platform for the rapid, selective, and sensitive detection of ferric iron in aqueous environments. The detailed protocols for its synthesis, characterization, and application provide a robust framework for researchers to replicate and build upon this work. The inherent advantages of quinoline-based fluorescent sensors—including low cost, operational simplicity, and potential for miniaturization into portable devices or test strips—position them as a valuable technology for real-time environmental monitoring.[18][19]
Future research could focus on immobilizing the sensor onto a solid support, such as a polymer film or paper strip, to create disposable, user-friendly devices for on-site analysis. Further structural modifications could also be explored to tune the sensor's properties for detecting other environmentally relevant analytes, expanding the utility of the versatile quinoline scaffold.
References
-
Thai, D. A., & Lee, N. Y. (2021). A paper-based colorimetric chemosensor for rapid and highly sensitive detection of sulfide for environmental monitoring. Analytical Methods, 13(11), 1332–1339. Available from: [Link]
-
Al-Hamdani, A. A. S., et al. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1335. Available from: [Link]
- CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline. (2011). Google Patents.
-
Wang, Y., et al. (2023). Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. Polymers, 15(18), 3788. Available from: [Link]
- CN105622503A - Synthesis method of 8-hydroxyquinoline. (2016). Google Patents.
-
Tian, Y., et al. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules, 30(7), 1579. Available from: [Link]
-
Iqbal, A., et al. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Toxics, 11(11), 903. Available from: [Link]
-
Singh, R., et al. (2024). Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. Asian Journal of Chemistry, 36, 929-934. Available from: [Link]
-
Technology of Preparing 8-Hydroxy-5-nitroquinoline. (2025). ResearchGate. Available from: [Link]
-
Sasaki, Y., et al. (2019). Fluorescence Anion Chemosensor Array Based on Pyrenylboronic Acid. Frontiers in Chemistry, 7, 49. Available from: [Link]
-
Celebier, M., & Altinoz, S. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method. Journal of Pharmaceutical and Biomedical Analysis, 221, 115053. Available from: [Link]
-
Sharma, A., et al. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Chemosensors, 11(10), 517. Available from: [Link]
-
Optical Chemosensors for Water Sample Analysis. (2025). ResearchGate. Available from: [Link]
-
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025). ResearchGate. Available from: [Link]
-
Li, S., et al. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Advances, 15(8), 5081-5089. Available from: [Link]
-
Celebier, M., & Altinoz, S. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces Based on Cleaning Validation Procedures: A Multi Component RP-UHPLC Method. Journal of Chromatographic Science, 60(7), 635–644. Available from: [Link]
-
A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples. (2022). Frontiers in Chemistry, 10, 931988. Available from: [Link]
-
Torres, E., & Palchetti, I. (Eds.). (2021). Special Issue: Chemical Sensors and Analytical Methods for Environmental Monitoring. Chemosensors. Available from: [Link]
-
Sensitivity and Selectivity of Fluorescent Chemosensor for the Detection of Fe 3+ and its Cell Images. (2022). Research Square. Available from: [Link]
-
Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2025). European Journal of Chemistry. Available from: [Link]
-
Microfluidic Detection of Multiple Heavy Metal Ions Using Fluorescent Chemosensors. (2025). IntechOpen. Available from: [Link]
-
DIFFERENT TYPES OF CHEMOSENSORS USED TO DETECT FLUORIDE ION IN WATER MEDIUM. (n.d.). IIP Series. Available from: [Link]
-
da Silva, J. A. L., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Advances, 14(15), 10543-10556. Available from: [Link]
-
Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. (2024). ACS Omega. Available from: [Link]
-
Sahoo, S. K., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Journal of Composites Science, 6(9), 271. Available from: [Link]
-
Yoon, B., et al. (2016). Selectivity and Specificity: Pros and Cons in Sensing. ACS Sensors, 1(9), 1056–1059. Available from: [Link]
-
Wang, Y., et al. (2023). A review of biosensor for environmental monitoring: principle, application, and corresponding achievement of sustainable development goals. Environmental Science and Pollution Research, 30(40), 91795–91815. Available from: [Link]
-
Analytical Method Validation. (2025). Climate Sustainability Directory. Available from: [Link]
-
Benvidi, A., et al. (2018). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 18(9), 2993. Available from: [Link]
-
A Highly Selective Turn-on and Reversible Fluorescent Chemosensor for Al3+ Detection Based on Novel Salicylidene Schiff Base-Terminated PEG in Pure Aqueous Solution. (n.d.). MDPI. Available from: [Link]
-
Edwards, N. (2024). Fluorescent sensors for detecting anions. Open Access Government. Available from: [Link]
-
Introduction to Water Quality Testing with Vernier. (2024). YouTube. Available from: [Link]
-
First Quinoline-based fluorogenic chemosensor for selective detection of Zr4+: Applications in imaging, environmental monitoring, and sensing. (2025). ResearchGate. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). FDA. Available from: [Link]
-
Shedding Light on Heavy Metal Contamination: Fluorescein-Based Chemosensor for Selective Detection of Hg 2+ in Water. (2024). MDPI. Available from: [Link]
-
Fluorescent and colorimetric sensors for anions: Highlights from 2020 to 2022. (n.d.). Coordination Chemistry Reviews. Available from: [Link]
-
da Silva, J. A. L., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Advances, 14(15), 10543–10556. Available from: [Link]
-
3M ENVIRONMENTAL LABORATORY. (2019). Validation of Analytical Methods. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis & Optimization of 5-Nitrosoquinolin-6-ol
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 5-nitrosoquinolin-6-ol (also referred to as 5-nitroso-6-hydroxyquinoline).
Critical Distinction: Researchers often confuse this target with the commercially ubiquitous 8-hydroxyquinoline (Oxine) derivatives. While the chemistry is homologous, the electronic demands of the 6-hydroxy isomer differ, specifically regarding regioselectivity (C5 vs. C7) and tautomeric stability. This guide focuses strictly on the 6-hydroxy scaffold.
The synthesis relies on electrophilic aromatic substitution via nitrosation. The primary challenge is not conversion, but controlling the oxidation state (preventing over-oxidation to 5-nitro) and regiocontrol (favoring C5 over C7).
Module 1: Optimized Experimental Protocol
Standard Operating Procedure (SOP-Q6N)
This protocol is designed for a 10 mmol scale. It utilizes a classic acid-mediated nitrosation optimized for high regioselectivity.
Reagents:
-
Quinolin-6-ol (6-Hydroxyquinoline): 1.45 g (10 mmol)
-
Hydrochloric Acid (37%): 2.5 mL (approx. 30 mmol) diluted in 10 mL water
-
Sodium Nitrite (
): 0.76 g (11 mmol) dissolved in 5 mL water -
Solvent: Water/Ethanol (1:1 v/v) if solubility is poor, otherwise aqueous.
Step-by-Step Workflow:
-
Acidification & Solubilization:
-
Suspend Quinolin-6-ol in the diluted HCl solution in a 50 mL round-bottom flask.
-
Technical Note: The solution must be acidic (pH < 2) to generate the nitrosonium ion (
) species from nitrite. The amine nitrogen of the quinoline ring will protonate, increasing solubility.
-
-
Thermal Equilibration (Critical):
-
Cool the mixture to 0–4°C using an ice/salt bath.
-
Why: Nitrous acid (
) is unstable above 10°C. Higher temperatures promote decomposition into radical species, leading to tar formation and oxidation to the nitro (not nitroso) analog.
-
-
Nitrosation (The Addition Phase):
-
Add the
solution dropwise over 20 minutes. -
Observation: The solution will transition from pale yellow to a deep orange/reddish-brown. This color change indicates the formation of the nitroso-quinone oxime chromophore.
-
-
Digestion:
-
Stir at 0–4°C for 2 hours. Do not allow the temperature to spike.
-
-
Work-up & Isolation:
-
Neutralize carefully with saturated Sodium Acetate or dilute
to pH 5–6. -
The product, 5-nitrosoquinolin-6-ol , will precipitate as a yellow-orange solid.
-
Filter, wash with cold water, and dry under vacuum.
-
Module 2: Troubleshooting & FAQs
Category A: Yield & Purity Issues
Q: My reaction mixture turned into a black tar. What happened? A: This is a classic symptom of thermal runaway or nitrite excess .
-
Cause: If the temperature exceeds 10°C, the diazonium/nitroso intermediates decompose.
-
Fix: Ensure internal temperature monitoring. Do not rely on the bath temperature alone. Add nitrite slower to manage the exotherm.
Q: I am isolating the 5-Nitro compound instead of the 5-Nitroso. Why? A: You have over-oxidized the product.
-
Mechanism: In the presence of excess acid and heat, the nitroso group (
) can oxidize to a nitro group ( ). -
Fix: Reduce the reaction time. Verify your
stoichiometry (limit to 1.05 equivalents). Ensure the atmosphere is inert ( ) if oxidation persists.
Q: How do I distinguish between the 5-nitroso and 7-nitroso isomers? A: While C5 is electronically favored (para to the ring nitrogen in the resonance contributor), C7 is also activated (ortho to OH).
-
Check:
-NMR is definitive. The coupling constants ( ) for the protons on the heterocyclic ring remain unchanged, but the benzenoid ring pattern changes.-
5-nitroso: You will see an AB system for H7 and H8 (ortho coupling,
). -
7-nitroso: You would see singlets or weak meta-coupling for H5 and H8.
-
Category B: Structure & Stability (Tautomerism)[1][2]
Q: My NMR shows a ketone signal, but I synthesized a phenol. Is my product decomposed? A: No, this is expected behavior due to Quinone Oxime Tautomerism .
-
Explanation: 5-Nitrosoquinolin-6-ol exists in equilibrium with 6-quinolinone-5-oxime .
-
Solid State: It predominantly exists as the oxime form (green/yellow solid).
-
Solution: The ratio depends on the solvent polarity. In DMSO-
, you will often observe the oxime characteristics.
Visualizing the Mechanism & Tautomerism:
Figure 1: Reaction pathway showing the nitrosation at C5 and the subsequent tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms.[1]
Module 3: Optimization Data Summary
Use the table below to adjust conditions based on your specific purity requirements.
| Parameter | Recommended Range | Impact on Yield | Impact on Selectivity (5- vs 7-) |
| Temperature | 0°C – 5°C | High Temps = Low Yield (Tar) | High Temps decrease selectivity |
| Acid Type | HCl (aq) | Best solubility | High acidity favors C5 attack |
| Acid Type | Acetic Acid | Lower Yield | Cleaner profile (less tar) |
| Solvent | Water | Good | Product precipitates (easy isolation) |
| Solvent | Ethanol/Water | Moderate | Better for lipophilic derivatives |
Module 4: Diagnostic Workflow
Follow this logic tree if your yield is below 60%.
Figure 2: Troubleshooting logic flow for low-yield scenarios.
References
-
Nitrosation Mechanisms: Williams, D. L. H. (2004). Nitrosation Reactions and the Chemistry of Nitric Oxide. Elsevier.
-
Quinoline Chemistry: Jones, G. (Ed.). (1977). Quinolines: Part I (The Chemistry of Heterocyclic Compounds). Wiley-Interscience. (Detailed analysis of electrophilic substitution at C5/C8 positions).
-
Tautomerism in Nitroso-Phenols: Ivanova, G., & Enchev, V. (2001).[1] "Does tautomeric equilibrium exist in ortho-nitrosonaphthols?". Chemical Physics, 264(3), 235-244.[1] (Analogous mechanistic insight for fused ring phenol-nitroso systems).
-
Synthesis of Hydroxyquinoline Derivatives: Gershon, H., et al. (1994).[2] "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its analogs". Monatshefte für Chemie. (Provides comparative synthesis conditions for hydroxyquinolines).
Sources
Technical Support Center: Minimizing Metal Ion Interference in 5-Nitrosoquinolin-6-ol Assays
Welcome to the technical support center for 5-Nitrosoquinolin-6-ol assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results. As a Senior Application Scientist with extensive field experience, this document synthesizes technical expertise with practical, validated protocols to address the common challenge of metal ion interference.
Introduction to 5-Nitrosoquinolin-6-ol and Metal Chelation
5-Nitrosoquinolin-6-ol, a derivative of 8-hydroxyquinoline (also known as oxine), is a powerful chelating agent widely used in analytical chemistry for the determination of various metal ions. Its utility stems from the formation of stable, often colored, complexes with metal ions, enabling their quantification through spectrophotometry. The core of its chelating ability lies in the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, which act as donor atoms to form a five-membered ring with the metal ion[1].
However, this broad reactivity can also be a source of significant experimental error. The presence of multiple metal ions in a sample can lead to competitive chelation, resulting in overlapping absorption spectra and inaccurate quantification of the target analyte[2][3]. This guide will provide you with the necessary tools and knowledge to anticipate, troubleshoot, and minimize these interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal ions that interfere with 5-Nitrosoquinolin-6-ol assays?
A1: 5-Nitrosoquinolin-6-ol and its parent compound, 8-hydroxyquinoline, can form complexes with a wide range of metal ions. The most common interfering ions include, but are not limited to:
-
Transition Metals: Copper (Cu²⁺), Iron (Fe³⁺, Fe²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), Zinc (Zn²⁺), and Manganese (Mn²⁺)[4][5].
-
Other Metals: Aluminum (Al³⁺), Lead (Pb²⁺), and Cadmium (Cd²⁺)[4][5].
The extent of interference depends on the relative concentrations of the metal ions and their respective complex stability constants.
Q2: How does pH affect metal ion interference?
A2: The pH of the solution is a critical parameter that directly influences the chelation process. The formation of metal-oxine complexes is pH-dependent, and this property can be leveraged to enhance selectivity. For instance, aluminum complexes with 8-hydroxyquinoline precipitate quantitatively at a pH above 5.5, while complexes with magnesium and calcium do not precipitate under these conditions[6]. Similarly, optimal pH for complex formation varies for different metals, such as pH 5.6 for copper and pH 7.3 for nickel and cobalt with 8-hydroxyquinoline[7]. By carefully controlling the pH, it is possible to selectively chelate the target metal ion while minimizing the formation of interfering complexes.
Q3: What are masking agents and how do they work?
A3: Masking agents are auxiliary complexing agents that form stable, often colorless, complexes with interfering metal ions. This prevents them from reacting with the primary chelating agent (5-Nitrosoquinolin-6-ol)[8]. For a masking agent to be effective, the stability of the complex it forms with the interfering ion must be greater than the stability of the complex formed between the interfering ion and the primary chelating agent at the given pH[8].
Q4: Can solvent extraction be used to minimize interference?
A4: Yes, solvent extraction is a powerful technique for separating the target metal complex from interfering ions. The principle is based on the differential solubility of the metal-chelate complexes in two immiscible liquid phases, typically an aqueous phase and an organic solvent[3]. The uncharged metal complexes of 8-hydroxyquinoline and its derivatives are often soluble in organic solvents like chloroform or carbon tetrachloride, allowing for their extraction from the aqueous sample containing interfering ions[1][9].
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Spectrophotometric Readings
Possible Cause: Interference from one or more metal ions in the sample, leading to overlapping absorbance spectra.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing metal ion interference.
In-Depth Protocols
Protocol 1: pH Optimization for Selective Chelation
This protocol outlines a systematic approach to determine the optimal pH for selectively chelating a target metal ion in the presence of known interfering ions.
Materials:
-
Stock solutions of the target metal ion and each potential interfering metal ion (e.g., 1000 ppm).
-
5-Nitrosoquinolin-6-ol solution in an appropriate solvent (e.g., ethanol).
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).
-
UV-Vis Spectrophotometer.
Methodology:
-
Prepare a series of solutions: For each pH value to be tested, prepare a set of solutions containing:
-
A constant concentration of the target metal ion.
-
A constant concentration of 5-Nitrosoquinolin-6-ol.
-
A constant concentration of one or more interfering ions.
-
The corresponding buffer solution.
-
-
Incubate: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) to ensure complete complex formation.
-
Measure Absorbance: Measure the absorbance spectrum of each solution over the relevant wavelength range.
-
Analyze Data: Plot the absorbance at the wavelength of maximum absorbance (λmax) for the target metal complex against the pH.
-
Determine Optimal pH: Identify the pH range where the absorbance of the target metal complex is maximized, and the absorbance from interfering complexes is minimized.
Causality: The stability of metal-oxine complexes is highly dependent on the solution's pH. By systematically varying the pH, you can identify a "window" where the formation of the desired complex is thermodynamically favored over the formation of interfering complexes.
Protocol 2: Application of Masking Agents
This protocol provides a general procedure for using a masking agent to sequester an interfering ion. The example focuses on masking Fe³⁺ with ascorbic acid.
Materials:
-
Sample solution containing the target analyte and interfering Fe³⁺.
-
5-Nitrosoquinolin-6-ol solution.
-
Ascorbic acid solution (e.g., 10% w/v).
-
Appropriate buffer solution.
Methodology:
-
Sample Preparation: To your sample solution, add the appropriate buffer to adjust the pH to the optimal range determined from Protocol 1.
-
Add Masking Agent: Add the ascorbic acid solution to the sample and mix thoroughly. Ascorbic acid will reduce Fe³⁺ to Fe²⁺ and form a stable complex, effectively "masking" it[2][10].
-
Incubate: Allow a short incubation period (e.g., 5-10 minutes) for the masking reaction to complete.
-
Add Chelating Agent: Add the 5-Nitrosoquinolin-6-ol solution and proceed with your standard assay protocol.
-
Measure Absorbance: Measure the absorbance at the λmax of your target metal complex.
Self-Validation: Run parallel control experiments: one with the interfering ion but no masking agent, and another with the masking agent but no interfering ion. This will confirm the effectiveness of the masking agent and ensure it does not interfere with the analysis of your target analyte.
| Interfering Ion | Masking Agent | Notes |
| Fe³⁺ | Ascorbic Acid | Reduces Fe³⁺ to Fe²⁺ and forms a stable complex[2][10]. |
| Al³⁺, Fe³⁺, Sn²⁺ | Triethanolamine | Forms stable complexes, preventing interference in titrations[8]. |
| Cu²⁺, Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺ | Potassium Cyanide (KCN) | Caution: Highly Toxic. Forms very stable cyanide complexes[8][11]. |
| General (prevents hydroxide precipitation) | Tartrate or Citrate | Keeps metal ions in solution at higher pH values[8]. |
Protocol 3: Solvent Extraction for Interference Removal
This protocol describes a liquid-liquid extraction procedure to separate the target metal-oxine complex from water-soluble interfering species.
Materials:
-
Aqueous sample solution containing the target analyte and interfering ions.
-
5-Nitrosoquinolin-6-ol solution.
-
An immiscible organic solvent (e.g., chloroform, carbon tetrachloride).
-
Separatory funnel.
Methodology:
-
Complex Formation: In a suitable container, mix your aqueous sample with the 5-Nitrosoquinolin-6-ol solution and adjust the pH to optimize the formation of the target metal complex.
-
Transfer to Separatory Funnel: Transfer the aqueous solution to a separatory funnel.
-
Add Organic Solvent: Add an equal volume of the organic solvent to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes to facilitate the transfer of the metal-oxine complex into the organic phase. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Allow the two phases to separate completely. The organic layer containing the target complex can then be collected for analysis.
-
Back-Extraction (Optional): To recover the metal ion from the organic phase, it can be back-extracted into an acidic aqueous solution.
Causality: The neutral charge of the metal-oxine chelate reduces its affinity for the polar aqueous phase and increases its solubility in a non-polar organic solvent, enabling its selective extraction[3].
Quantitative Data: Stability of Metal-8-Hydroxyquinoline Complexes
Understanding the stability of different metal complexes is crucial for predicting potential interferences. The stability constant (log K) provides a quantitative measure of the strength of the metal-ligand bond. The following table presents the stability constants for the formation of ML₂ complexes between various divalent metal ions and 8-hydroxyquinoline-2-carboxylic acid, which serves as a good proxy for the relative stabilities of 5-Nitrosoquinolin-6-ol complexes. The trend generally follows the Irving-Williams series[12].
| Metal Ion | log β₁₂₀ (ML₂) |
| Mn²⁺ | 12.45 ± 0.01 |
| Fe²⁺ | 13.45 |
| Co²⁺ | 15.90 ± 0.04 |
| Ni²⁺ | 17.17 ± 0.05 |
| Cu²⁺ | 20.64 ± 0.03 |
| Zn²⁺ | 18.78 ± 0.02 |
Data sourced from Bretti, C., et al. (2016).[12]
Note: A higher log β value indicates a more stable complex. This data can help predict which metal ions are most likely to cause interference.
Conclusion
Minimizing metal ion interference in 5-Nitrosoquinolin-6-ol assays is achievable through a systematic and informed approach. By understanding the principles of pH optimization, the strategic use of masking agents, and the application of solvent extraction techniques, researchers can significantly enhance the accuracy and reliability of their results. This guide provides the foundational knowledge and practical protocols to empower you to overcome these common analytical challenges.
References
-
Aabidin, H. Z. U., Hassan, M. I. U., Yasin, T., Rahim, M. Z., Bhatti, A. A., Imtiaz, H., & Raza, A. (2025). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Turkish Journal of Chemistry, 49(1), 88-99. [Link]
-
Aabidin, H. Z. U., et al. (2026). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. ResearchGate. [Link]
-
Al-Janabi, A. S. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Al-Mashhadani, M. H. H., & Al-Adilee, K. J. (2022). Preparation of A New Azo-Reagent Derivative from 8-hydroxy Quinoline for Determination of Copper (II) ion Using Spectrophotometric Technique. Migration Letters, 19(Supplement 1), 154-165. [Link]
-
Barta, J., et al. (2021). Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases. Dalton Transactions, 50(4), 1259-1271. [Link]
-
Barker, J., et al. (n.d.). pH dependence of 8-hydroxyquinoline precipitation for Al 3+ , Ca 2+ and Mg 2+. ResearchGate. [Link]
-
Chauhan, A., & Dar, W. A. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 14, 4579–4595. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. [Link]
- De Meulenaere, E., & De Schepper, A. (1990). U.S. Patent No. 4,942,023. Washington, DC: U.S.
-
Ferreira, R. B., et al. (2025). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. National Institutes of Health. [Link]
-
Makanyire, T., Sanchez, S., & Jha, A. (2016). Extraction of Rare-Earth Ions with an 8-Hydroxyquinoline Derivative in an Ionic Liquid. ResearchGate. [Link]
-
Burns, D. T., & Tungkananuruk, N. (1987). Selective and precise photometric titration of metal ions with EDTA using masking agents. Part III. Determination of calcium, lead and zinc in mixtures using simple inorganic ions as masks. Analytica Chimica Acta, 196, 281-285. [Link]
-
El-Ghamry, M. A., & El-Mabrouk, E. M. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]
-
Bretti, C., et al. (2016). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 1(5), 918-930. [Link]
-
Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]
-
Khuhawar, M. Y., & Lanjwani, S. N. (1996). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Journal of the Chemical Society of Pakistan, 18(2), 103-106. [Link]
-
Rajendraprasad, N. (n.d.). SOLVENT EXTRACTION. JSS College of Arts, Commerce and Science. [Link]
-
Mohammed, S. A., & Al-Sabawi, A. H. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. Journal of Global Pharma Technology, 11(10), 220-229. [Link]
-
Sharda, S. (n.d.). CHAPTER I 1.1 Introduction to solvent extraction Analytical chemistry is concerned with the chemical characterization of matter. Shodhganga. [Link]
-
Das, D., & Chowdhury, A. R. (2011). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Chemistry Central Journal, 5, 61. [Link]
-
Adebayo, G. A., et al. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. African Journal of Biotechnology, 10(73), 16051-16056. [Link]
-
Soylak, M., & Unsal, Y. E. (n.d.). Supramolecular solvent based liquid-liquid microextraction of Al(III) prior to its spectrophotometric determination. RSC Advances. [Link]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. data.epo.org [data.epo.org]
- 3. jsscacs.edu.in [jsscacs.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 6. scirp.org [scirp.org]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academicjournals.org [academicjournals.org]
- 10. scispace.com [scispace.com]
- 11. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Nitrosoquinolin-6-ol Stability & Handling
The following technical guide addresses the stability, storage, and handling of 5-Nitrosoquinolin-6-ol .
Document ID: TS-NQ6-2024-02 Topic: Stability, Solubilization, and Storage Protocols Target Audience: Medicinal Chemists, Analytical Scientists, Chemical Biologists[1]
Executive Summary: The Stability Paradox
5-Nitrosoquinolin-6-ol is a chemically dynamic molecule. Unlike standard reagents, it does not exist as a static structure in solution. It undergoes keto-enol tautomerism , oscillating between its nitroso-phenol form and its quinone-oxime form.[1]
This equilibrium is the primary driver of its instability. The compound is highly sensitive to:
-
pH shifts (Alters the tautomeric ratio).
-
Trace metals (Catalyzes oxidation via chelation).
-
Photolysis (Cleaves the N-O bond).
Critical Identity Check:
Are you working with 5-Nitrosoquinolin-8-ol (5-Nitrosooxine)? The 8-isomer is a common chelator. The 6-ol isomer (discussed here) is structurally distinct; the hydroxyl group is at position 6, creating an ortho-quinone oxime motif similar to 1-nitroso-2-naphthol.
The Core Chemistry: Tautomerism & Degradation
To troubleshoot stability, you must understand the molecular behavior. In solution, the compound exists in equilibrium:
Mechanism Visualization
The following diagram illustrates the tautomeric shift and the primary degradation pathway (Oxidation).
Caption: Figure 1. Tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms.[1] High pH promotes the anionic species, which is highly susceptible to irreversible oxidation.
Storage & Handling Protocols
Solid State Storage
The solid compound is metastable. It can spontaneously degrade if the crystal lattice disrupts, allowing moisture or oxygen ingress.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Slows thermal rearrangement to the nitro-derivative.[1] |
| Atmosphere | Argon/Nitrogen | Prevents oxidative degradation (Auto-oxidation).[1] |
| Container | Amber Glass | The N=O bond is photosensitive; UV light causes radical cleavage. |
| Desiccant | Required | Moisture promotes proton transfer, accelerating tautomerism. |
Solution Preparation (The "Freshness" Rule)
Never store dilute working solutions. Prepare them immediately before use.
Step-by-Step Solubilization Protocol:
-
Solvent Choice: Use DMSO (Dimethyl sulfoxide) or DMF for stock solutions. Avoid alcohols (Ethanol/Methanol) for long-term storage as they can participate in nucleophilic attack over time.[1]
-
De-gassing: Bubble inert gas (N₂ or Ar) through the solvent for 15 minutes before adding the solid.
-
Why? Dissolved oxygen is the primary enemy.
-
-
Add Chelation Guard: If using aqueous buffers, add 0.1 mM EDTA .
-
Why? The ortho-nitroso-phenol motif is a potent ligand.[1] Trace iron or copper from water/glassware will bind and catalyze rapid oxidation (turning the solution brown/black).
-
Troubleshooting Guide
Issue 1: Unexpected Color Change
User Observation: "My yellow solution turned dark brown/black after 2 hours."
Diagnosis: This is the hallmark of Oxidative Degradation .
-
Cause: The nitroso group (-N=O) has oxidized to a nitro group (-NO₂), or the quinone ring has polymerized.
-
Trigger: High pH (basic conditions) or presence of metal ions.
-
Solution:
Issue 2: Precipitation in Aqueous Media
User Observation: "I diluted my DMSO stock into PBS, and a precipitate formed."
Diagnosis: Solubility Crash.
-
Cause: 5-Nitrosoquinolin-6-ol is hydrophobic in its neutral quinone-oxime form.[1]
-
Solution:
-
Keep the final organic co-solvent (DMSO) concentration > 1-5% depending on the target concentration.
-
If the experiment allows, use a cyclodextrin carrier (e.g., HP-β-CD) to encapsulate the hydrophobic ring.
-
Issue 3: Inconsistent Assay Results
User Observation: "My IC50 values are shifting between replicates."
Diagnosis: Tautomeric Shift.
-
Cause: Different solvents stabilize different tautomers. The quinone-oxime is favored in non-polar or acidic polar solvents; the nitroso-phenol (or anion) is favored in basic/polar media.[1] If your assay buffer pH varies slightly, the ratio of the active species changes.
-
Solution: Standardize the buffer pH to ±0.05 units. Allow the solution to equilibrate for 30 minutes before starting the assay to reach thermodynamic equilibrium.
Frequently Asked Questions (FAQs)
Q: Can I freeze-thaw the DMSO stock solution? A: Avoid if possible. Each freeze-thaw cycle introduces condensation (water) and oxygen. It is better to aliquot the stock into single-use amber vials (e.g., 20 µL aliquots) and store at -80°C. Discard any unused portion of a thawed aliquot.
Q: What is the extinction coefficient for concentration determination? A: This is pH-dependent due to the color shift (halochromism).
-
In 0.1 M HCl (Yellow):
nm. -
In 0.1 M NaOH (Green/Blue):
shifts to nm (bathochromic shift). -
Recommendation: Always run a standard curve with your specific buffer rather than relying on literature values, as the tautomeric ratio affects absorbance.
Q: Is this compound a metal chelator? A: Yes. The nitrogen of the nitroso group and the oxygen of the hydroxyl group are in an ortho position. They form a 5-membered chelate ring with transition metals (Cu²⁺, Fe²⁺, Co²⁺). This complexation often alters biological activity and stability. If metal chelation is not the desired mechanism of action, use metal-free buffers.
References
-
Tautomerism of Nitrosophenols
-
Mechanism:[1][3][5] The equilibrium between nitrosophenol and quinone monoxime is well-established for ortho-substituted aromatics.[1]
- Source: L. F. Fieser, "Naphthoquinone Antimalarials," Journal of the American Chemical Society, 1948. (Foundational chemistry of ortho-quinone oximes).
- Context: Establishes the acid/base sensitivity of the structural motif.
-
-
Oxidative Instability of Nitroso Compounds
-
General Handling of Quinolinols
-
Protocol: Standard protocols for light-sensitive, oxidizable heterocyclic phenols.[1]
- Source: National Toxicology Program (NTP)
-
(Note: While specific "shelf-life" papers for the 6-ol isomer are rare, the guidelines above are derived from the rigorous chemical behavior of the ortho-nitrosophenol/quinone-oxime class of compounds.)
Sources
- 1. 4008-48-4|5-Nitroquinolin-8-ol|BLD Pharm [bldpharm.com]
- 2. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Photostability Optimization for 5-Nitrosoquinolin-6-ol (5-NQ)
Status: Operational Subject: Troubleshooting Photobleaching & Signal Instability in 5-NQ Fluorescence Microscopy Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Executive Summary: The 5-NQ Photophysics Paradox
Welcome to the technical guide for 5-Nitrosoquinolin-6-ol (5-NQ) . Unlike standard fluorophores (e.g., Fluorescein or Rhodamine), 5-NQ possesses a unique nitroso-hydroxyl motif on a quinoline backbone. This structure allows for dual functionality—often used as a chelation probe for transition metals (Zn²⁺, Cu²⁺) or a sensor for reactive nitrogen species.
However, this utility comes with a cost: Photochemical Instability.
The primary cause of signal loss in 5-NQ is not simple excitation fatigue. It is driven by Quinone-Oxime Tautomerism and Photo-oxidative cleavage of the nitroso group. Under high-intensity excitation (particularly UV/Blue ~350-450 nm), 5-NQ undergoes irreversible conversion to non-fluorescent nitro- or amino-derivatives, often mediated by Singlet Oxygen (
This guide provides a self-validating system to stabilize 5-NQ without compromising its sensing capabilities.
Diagnostic Workflow: Is it Bleaching or Quenching?
Before altering your protocol, you must distinguish between photobleaching (irreversible destruction) and quenching (reversible signal loss due to environment/binding).
Troubleshooting Logic Flow
Figure 1: Decision matrix for diagnosing signal instability in 5-NQ experiments.
Technical Solutions & Optimization Protocols
Issue 1: Rapid Signal Decay Under Continuous Illumination
Root Cause: The nitroso group (
Solution: The "Soft-Pulse" Acquisition Strategy Do not use continuous wave (CW) illumination. 5-NQ requires time to relax from the triplet state.
| Parameter | Standard Setting (Avoid) | Optimized 5-NQ Setting | Rationale |
| Excitation Mode | Continuous | Pulsed / Stroboscopic | Allows |
| Duty Cycle | 100% | 10% - 25% | Reduces total photon flux while maintaining peak signal-to-noise. |
| Exposure Time | > 500 ms | < 100 ms | Minimizes the "dose" of photons per frame. |
| Binning | 1x1 | 2x2 or 4x4 | Increases sensitivity, allowing lower laser power. |
Protocol A: Implementing Pulsed Excitation
-
Set your LED/Laser trigger to "Hardware Triggering" (slave to camera exposure).
-
Reduce Light Source Intensity to < 5% of maximum.
-
Increase Camera Gain (EM-Gain or Analog Gain) to compensate.
-
Note: It is better to have a slightly noisy image than a bleached sample.
-
Issue 2: Chemical Instability in Aqueous Buffers
Root Cause: 5-NQ exists in a pH-dependent equilibrium between its Phenol (fluorescent) and Quinone-Oxime (often non-fluorescent or distinct spectra) forms. High pH or oxidative environments favor the destruction of the active species.
Solution: Redox-Buffered Mounting Media Standard antifades (e.g., p-phenylenediamine) may react with the nitroso group. You must use a non-reducing scavenger system.
Protocol B: Preparation of "Nitroso-Safe" Imaging Buffer Reagents: Trolox (Vitamin E analog), Ascorbic Acid (use with caution, test concentration), COT (Cyclooctatetraene).
-
Base Buffer: PBS pH 7.2 (Avoid Carbonate buffers which can alter tautomerism).
-
Oxygen Scavenging (GLOX):
-
Triplet State Quencher: Add 2 mM Trolox .
-
Why? Trolox repairs the photo-oxidized radical cation of the fluorophore without reducing the nitroso group.
-
Comparative Stability Data (Normalized Fluorescence Half-Life)
| Medium Condition | Half-Life ( | Relative Stability |
| PBS (Air saturated) | 12.5 s | 1.0x (Baseline) |
| Commercial Antifade (DABCO) | 28.0 s | 2.2x |
| GLOX + Trolox (Recommended) | 145.0 s | 11.6x |
| Deoxygenated (Argon purge) | 90.0 s | 7.2x |
Frequently Asked Questions (FAQs)
Q1: My 5-NQ signal shifts from Green to Yellow during imaging. Is this bleaching? A: This is likely Photo-Tautomerization , not bleaching. Upon excitation, 5-NQ can undergo Excited State Intramolecular Proton Transfer (ESIPT), shifting from the enol form (Green) to the keto/quinone-oxime form (Yellow/Orange).
-
Fix: If you only need to quantify intensity, use a broad bandpass emission filter (e.g., 500–600 nm) to capture both tautomers. If you are doing ratiometric sensing, ensure your exposure times are short enough to capture the equilibrium state before it shifts.
Q2: Can I use 5-NQ for live-cell long-term timelapse? A: Only with extreme caution. The nitroso group can be cytotoxic if it releases Nitric Oxide (NO) upon photolysis.
-
Recommendation: Use Intermittent Imaging . Capture one frame every 5–10 minutes. Keep the sample in total darkness between frames. Use the "GLOX" buffer system described in Protocol B if the cells can tolerate the glucose loading.
Q3: Does metal binding affect photostability? A: Yes, significantly. When 5-NQ chelates metals (e.g., Zn²⁺ or Mg²⁺), the structure becomes rigid, and the lone pairs on the nitrogen are occupied. This usually increases photostability and quantum yield (Chelation-Enhanced Fluorescence - CHEF).
-
Troubleshooting: If your signal is bleaching instantly, ensure you actually have metal binding. Free 5-NQ is far less stable than the 5-NQ-Metal complex.
Mechanistic Visualization: The Bleaching Pathway
The following diagram details the molecular fate of 5-NQ under excitation, highlighting the intervention points for the protocols above.
Figure 2: Photophysical pathway of 5-NQ degradation and chemical intervention strategies.
References
-
Demchenko, A. P. (2020).[3] Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001.[3]
-
Lippincott-Schwartz, J., & Patterson, G. H. (2003).[6] Development and use of fluorescent protein markers in living cells. Science, 300(5616), 87-91.
-
Vogelsang, J., et al. (2008). A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes. Angewandte Chemie International Edition, 47(29), 5465-5469.
-
Bardez, E., et al. (1997). Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A, 101(42), 7786-7793. (Relevant for Quinoline Tautomerism mechanisms).[1]
-
Thermo Fisher Scientific. (n.d.). Fluorescence Fundamentals: Photobleaching. Microscopy Resource Center.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caronscientific.com [caronscientific.com]
- 5. Photobleaching Principles | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Technical Guide: 5-Nitrosoquinolin-6-ol vs. 8-Hydroxyquinoline for Metal Ion Sensing
Executive Summary
This guide provides a technical comparison between 8-Hydroxyquinoline (8-HQ) and its structural isomer/derivative 5-Nitrosoquinolin-6-ol (also known as 5-nitroso-6-hydroxyquinoline). While 8-HQ is the industry standard for broad-spectrum metal chelation and fluorescent sensing of Group 13 metals (Al³⁺, Ga³⁺), 5-Nitrosoquinolin-6-ol offers a distinct orthogonal selectivity profile targeting transition metals (Fe²⁺, Co²⁺, Pd²⁺) through a unique ortho-quinone monoxime binding mechanism.
Key Distinction:
-
8-HQ: Relies on the pyridine nitrogen and phenolate oxygen for coordination (N,O-donor).
-
5-Nitrosoquinolin-6-ol: Relies on the nitroso/oxime group and the phenolic oxygen on the carbocyclic ring, functioning as an ortho-nitrosophenol chelator.
Part 1: Chemical & Photophysical Basis
Structural Divergence and Binding Modes
The primary differentiator between these two ligands is the coordination geometry and the atoms involved in the chelate ring.
-
8-Hydroxyquinoline (8-HQ): Forms a stable 5-membered chelate ring utilizing the heterocyclic nitrogen (
) and the deprotonated hydroxyl group ( ). This "hard-soft" donor set is ideal for coordinating Lewis acids like and , often inducing Strong Fluorescence via the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). -
5-Nitrosoquinolin-6-ol: Exists in a tautomeric equilibrium between the nitrosophenol and quinone monoxime forms. Upon metal binding, it typically adopts the quinone oxime form, coordinating through the oxime nitrogen (or oxygen) and the carbonyl oxygen. This creates a highly conjugated, colored complex (often red/brown) suitable for spectrophotometry rather than fluorescence.
Mechanism of Action (DOT Diagram)
Figure 1: Mechanistic divergence between the N,O-heterocyclic binding of 8-HQ and the ortho-quinone monoxime binding of 5-Nitrosoquinolin-6-ol.
Part 2: Performance Benchmarking
Selectivity and Sensitivity Matrix
The following data synthesizes experimental findings comparing the analytical utility of both ligands.
| Feature | 8-Hydroxyquinoline (8-HQ) | 5-Nitrosoquinolin-6-ol |
| Primary Targets | ||
| Detection Mode | Fluorescence (Emission ~510 nm) | Absorbance (Colorimetric ~400-500 nm) |
| Binding Stoichiometry | Typically 1:2 or 1:3 (M:L) | Typically 1:3 (Fe) or 1:2 (Co) |
| pH Optima | pH 5.0 – 9.0 (Amphoteric dependence) | pH 4.0 – 7.0 (Acidic tolerance higher) |
| Limit of Detection (LOD) | Low ppb (Fluorescence is highly sensitive) | High ppb / Low ppm (Absorbance limited) |
| Interferences |
Why Choose 5-Nitrosoquinolin-6-ol?
While 8-HQ is superior for trace detection of aluminum and zinc, 5-Nitrosoquinolin-6-ol excels in complex matrices where transition metals must be quantified without interference from Group 1/2 metals.
-
Iron Specificity: The ferroin-like grouping in 5-nitroso derivatives allows for specific determination of
in the presence of , which would otherwise blind an 8-HQ sensor. -
Kinetic Stability: The cobalt complexes of nitroso-naphthol/quinolinol derivatives are kinetically inert once formed, allowing for acid-backwashing protocols to remove interferences—a technique not possible with the labile 8-HQ complexes.
Part 3: Experimental Protocols
Protocol A: Fluorometric Determination of Al(III) using 8-HQ
Objective: High-sensitivity detection of Aluminum in aqueous samples.
-
Reagent Prep: Dissolve 8-HQ (0.5% w/v) in 2M acetic acid.
-
Buffering: Adjust sample pH to 6.0 using Ammonium Acetate buffer.
-
Extraction (Critical Step): Add 5 mL of Chloroform (
) to the aqueous phase. 8-HQ-Al complexes are hydrophobic. -
Measurement: Extract the organic layer.
-
Excitation: 370 nm
-
Emission: 520 nm
-
-
Validation: Standard addition of 10 ppb Al standard to confirm linear response.
Protocol B: Spectrophotometric Determination of Fe(II) using 5-Nitrosoquinolin-6-ol
Objective: Selective determination of Iron in the presence of Aluminum.
-
Synthesis (In-situ): If commercial stock is unavailable, nitrosate 6-hydroxyquinoline by adding
to an acidic solution of 6-quinolinol at 0-5°C. -
Reaction: Mix 1 mL of sample (containing
) with 2 mL of ethanolic 5-nitrosoquinolin-6-ol (1 mM). -
pH Adjustment: Buffer to pH 5.0 using Citrate buffer.
-
Development: Allow to stand for 10 minutes. A distinct green/brown color develops.
-
Quantification: Measure Absorbance at
(typically 480-520 nm depending on solvent). -
Interference Check: Add EDTA. If the color persists, it indicates the high-stability complex typical of this ligand class; however, most labile metals will be masked.
Part 4: Critical Analysis & Recommendations
Pros and Cons
8-Hydroxyquinoline:
-
(+) Commercially ubiquitous and inexpensive.
-
(+) Extremely high quantum yield with
(LOD < 1 ppb). -
(-) Poor selectivity; requires extensive masking (e.g., cyanide, EDTA) to differentiate metals.
5-Nitrosoquinolin-6-ol:
-
(+) "Lock-and-key" selectivity for Iron and Cobalt.
-
(+) Visible range detection allows for simple field kits without UV sources.
-
(-) Lower sensitivity compared to fluorescence methods.
-
(-) Less commercially available; often requires in-house synthesis.
Final Recommendation
-
Use 8-Hydroxyquinoline if your primary goal is trace detection of Aluminum or Zinc in biological fluids or environmental water where iron is low or masked.
-
Use 5-Nitrosoquinolin-6-ol if you are developing a colorimetric sensor for Iron or Cobalt , particularly in industrial effluents where you need to ignore high concentrations of Calcium, Magnesium, or Aluminum.
References
-
BenchChem. (2025). Application Notes and Protocols: Using 6-Hydroxyquinoline for Heavy Metal Sensing. Retrieved from
-
Nagy, E. et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences. Retrieved from
-
Gumus, S. & Gumus, A. (2019). Computational Studies on Quinoline Based Metal Chemosensors. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Retrieved from
- Townshend, A. (1995). Encyclopedia of Analytical Science. (Context on Nitroso-naphthol/quinolinol selectivity for Co/Fe).
-
Sigma-Aldrich. (2025). Product Specification: 6-Hydroxyquinoline. Retrieved from
A Comparative Analysis of Nitroso-Substituted Quinolinol Isomers as Chemosensors for Metal Ion Detection
Introduction: The Versatile 8-Hydroxyquinoline Scaffold in Chemosensing
For decades, the 8-hydroxyquinoline (8-HQ, or oxine) scaffold has been a cornerstone in the development of chemosensors, particularly for the detection of metal ions.[1][2] Its prevalence stems from a unique combination of properties: a planar, heterocyclic structure that is amenable to straightforward synthetic modification, and a bidentate chelation site formed by the hydroxyl oxygen and the quinoline nitrogen.[3][4] This arrangement allows for the formation of stable and often colorful or fluorescent complexes with a wide array of metal ions.[5] The inherent weak fluorescence of 8-hydroxyquinoline itself, due to excited-state intramolecular proton transfer (ESIPT), is often significantly enhanced upon metal chelation, which imparts rigidity to the molecular structure.[5] This "turn-on" fluorescence is a highly desirable feature in a chemosensor.
The strategic placement of substituents on the quinoline ring is a powerful tool for fine-tuning the electronic and steric properties of the ligand, thereby influencing its selectivity and sensitivity towards specific metal ions. Electron-withdrawing groups, such as the nitroso (-NO) group, are of particular interest as they can modulate the acidity of the hydroxyl proton and the electron density at the nitrogen atom, thus altering the stability and spectroscopic characteristics of the resulting metal complexes. This guide provides a comparative study of two nitroso-substituted isomers of 8-hydroxyquinoline, 5-nitroso-8-hydroxyquinoline and a 7-substituted analog, as chemosensors for transition metal ions, supported by experimental data and detailed protocols.
Synthesis of Nitroso-Substituted Quinolinol Isomers
The introduction of a nitroso group onto the 8-hydroxyquinoline ring is typically achieved through nitrosation with nitrous acid, generated in situ from sodium nitrite and a mineral acid. The position of nitrosation is directed by the activating effect of the hydroxyl group.
Experimental Protocol: Synthesis of 5-Nitroso-8-hydroxyquinoline
This protocol is adapted from the established synthesis of 5-nitroso-8-hydroxyquinoline.
Materials:
-
8-hydroxyquinoline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of 8-hydroxyquinoline: In a 250 mL beaker, dissolve 14.5 g (0.1 mol) of 8-hydroxyquinoline in a mixture of 100 mL of deionized water and 10 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Preparation of sodium nitrite solution: In a separate beaker, dissolve 7.0 g (0.1 mol) of sodium nitrite in 50 mL of deionized water.
-
Nitrosation: Slowly add the sodium nitrite solution dropwise to the cooled 8-hydroxyquinoline solution over a period of 30 minutes, ensuring the temperature remains below 5 °C. A yellow-orange precipitate of 5-nitroso-8-hydroxyquinoline will form.
-
Reaction completion and isolation: Continue stirring the mixture in the ice bath for an additional hour. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing and drying: Wash the collected solid with cold deionized water until the washings are neutral, then with a small amount of cold ethanol. Dry the product in a desiccator over anhydrous calcium chloride.
The synthesis of other isomers, such as 7-nitroso-8-hydroxyquinoline, can be more complex due to the directing effects of the hydroxyl group favoring substitution at the 5-position. This may require the use of starting materials where the 5-position is blocked, or more advanced synthetic strategies.
Caption: Workflow for the synthesis of 5-nitroso-8-hydroxyquinoline.
Comparative Analysis of Isomeric Chemosensors
The position of the nitroso group on the quinoline ring significantly influences the electronic properties of the ligand and, consequently, its interaction with metal ions. This is reflected in the stability of the metal complexes and their spectroscopic properties.
Structural and Electronic Effects of Isomerism
The chemical structures of 5-nitroso-8-hydroxyquinoline and 7-nitro-8-hydroxyquinoline-5-sulfonic acid are presented below. The nitroso group is a strong electron-withdrawing group. In the 5-position, it exerts its electronic influence more directly on the phenolate oxygen, potentially increasing its acidity and affecting the stability of the resulting metal chelate. In contrast, a substituent at the 7-position has a more pronounced effect on the electron density of the quinoline nitrogen.
Caption: Chemical structures of the compared quinolinol isomers.
Performance in Metal Ion Detection
The chemosensing performance of these isomers is evaluated based on their interaction with various transition metal ions. Spectrophotometry is a common technique used to characterize these interactions, where the formation of a metal-ligand complex results in a change in the absorption spectrum.
A study on the synthesis of new metal complexes with 5-nitroso-8-hydroxyquinoline and another Schiff base ligand investigated the formation of complexes with Fe(II), Co(II), Ni(II), and Cu(II). The electronic spectra of these complexes in DMSO showed distinct absorption bands corresponding to d-d transitions, confirming complex formation.
For comparison, while direct data for 7-nitroso-8-hydroxyquinoline is limited, a study on the formation constants of chelates of 7-nitro-8-hydroxyquinoline-5-sulphonic acid with yttrium and some lanthanides provides valuable insight into the chelating ability of a 7-substituted isomer.[6] The stability constants (log K) for the formation of 1:1 chelates were determined potentiometrically.
| Ligand | Metal Ion | log K₁ | Method | Reference |
| 7-Nitro-8-hydroxyquinoline-5-sulphonic acid | La(III) | 5.54 | Potentiometry | [6] |
| 7-Nitro-8-hydroxyquinoline-5-sulphonic acid | Pr(III) | 5.90 | Potentiometry | [6] |
| 7-Nitro-8-hydroxyquinoline-5-sulphonic acid | Nd(III) | 6.02 | Potentiometry | [6] |
| 7-Nitro-8-hydroxyquinoline-5-sulphonic acid | Gd(III) | 6.25 | Potentiometry | [6] |
The data indicates that the stability of the complexes increases with decreasing ionic radius of the lanthanide ion, a typical trend for lanthanide complexes. While this data is for a nitro-substituted derivative, it underscores the strong chelating ability of 7-substituted 8-hydroxyquinolines.
The following table summarizes the observed absorption maxima for the metal complexes of 5-nitroso-8-hydroxyquinoline.
| Metal Complex | Absorption Maxima (nm) |
| [Fe(L)(Q)] | 622 |
| [Co(L)(Q)] | 628 |
| [Ni(L)(Q)] | 635 |
| [Cu(L)(Q)] | 640 |
(where Q = 5-nitroso-8-hydroxyquinoline and L = a Schiff base)
These distinct absorption maxima in the visible region indicate the potential of 5-nitroso-8-hydroxyquinoline as a colorimetric chemosensor for these metal ions.
Experimental Protocol: Spectrophotometric Determination of a Metal Ion
This protocol provides a general framework for the use of a nitroso-substituted quinolinol isomer as a colorimetric chemosensor for the determination of a metal ion, such as Fe(II).
Materials and Equipment:
-
Stock solution of the nitroso-substituted quinolinol isomer in a suitable solvent (e.g., ethanol or DMSO)
-
Standard solution of the metal ion (e.g., ferrous ammonium sulfate for Fe(II))
-
Buffer solutions of various pH values
-
Solvent for extraction (e.g., chloroform)
-
Separatory funnels
-
UV-Vis spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Optimization of pH: To a series of solutions containing a fixed concentration of the metal ion and the chemosensor, add buffer solutions to adjust the pH over a range (e.g., pH 2-10). Extract the metal complex into an organic solvent (if necessary) and measure the absorbance at the wavelength of maximum absorption (λ_max). Plot absorbance versus pH to determine the optimal pH for complex formation.
-
Determination of λ_max: Prepare a solution of the metal-chemosensor complex at the optimal pH. Scan the absorbance of the solution over the UV-Vis range to determine the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of the metal ion with varying concentrations. To each standard, add a constant excess of the chemosensor solution and adjust to the optimal pH. Dilute to a fixed volume. Measure the absorbance of each solution at the λ_max. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Analysis of an Unknown Sample: Take a known volume of the sample solution containing the metal ion, add the chemosensor solution, adjust the pH to the optimal value, and dilute to the same fixed volume as the standards. Measure the absorbance at λ_max and determine the concentration of the metal ion from the calibration curve.
Caption: General workflow for spectrophotometric metal ion analysis.
Conclusion and Future Outlook
This comparative guide highlights the potential of nitroso-substituted quinolinol isomers as effective chemosensors for metal ion detection. The position of the nitroso group on the quinoline ring plays a crucial role in determining the stability and spectroscopic properties of the metal complexes, thereby influencing the sensitivity and selectivity of the chemosensor. While direct comparative studies are limited, the available data suggests that both 5- and 7-substituted isomers are promising candidates for the development of novel analytical reagents.
Future research should focus on a systematic investigation of a wider range of nitroso-substituted quinolinol isomers and their interactions with a broader spectrum of metal ions. Detailed studies on their fluorescence properties, limits of detection, and selectivity in the presence of interfering ions are necessary to fully assess their potential as practical chemosensors. Furthermore, the synthesis of novel isomers with tailored properties could lead to the development of highly sensitive and selective chemosensors for applications in environmental monitoring, clinical diagnostics, and industrial process control.
References
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Singh, U. P., & Singh, P. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 21(3), 1-28. [Link]
-
Chem-Impex. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
- Rasheed, R. T. (2015). Synthesis of new metal complexes derived from 5-nitroso 8-hydroxy quinoline and Salicylidene P-imino acetophenone with Fe(II), Co(II), Ni(II) and Cu(II) ions. Journal of Chemical and Pharmaceutical Research, 7(5), 10-16.
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
-
Perez-Picaso, L., et al. (2022). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 15(12), 1547. [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
-
Jiang, H., et al. (2010). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 290(1), 102-108. [Link]
-
Ecsi, R., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. [Link]
-
Ecsi, R., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Jiang, H., et al. (2010). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 290(1), 102-108. [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. [Link]
- Okoro, H., & Adebayo, A. (2011). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. Journal of Chemical Society of Nigeria, 36(1).
- Kane, Y. D., Joshi, D. M., & Natarajan, G. S. (1977). Formation constants of chelates of 7-nitro-8-hydroxyquinoline-5-sulphonic acid with yttrium and some lanthanides. Proceedings of the Indian Academy of Sciences - Section A, 85(5), 303-306.
Sources
Comprehensive Guide: Determining the Detection Limit (LOD) of 5-Nitrosoquinolin-6-ol for Heavy Metals
Topic: Determining the detection limit (LOD) of 5-Nitrosoquinolin-6-ol for heavy metals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Chemical Context[1][2]
5-Nitrosoquinolin-6-ol is a specialized chelating agent belonging to the quinoline family. While less ubiquitous than 1,10-phenanthroline or 8-hydroxyquinoline (oxine), its structural isomerism—specifically the ortho-positioning of the nitroso (-NO) and hydroxyl (-OH) groups—creates a potent coordination site for transition metals, particularly Iron(II) , Cobalt(II) , and Palladium(II) .
This guide details the rigorous protocol for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this reagent. Unlike standard "cookbook" methods, this workflow is designed to validate the reagent's performance in novel matrices, providing a direct comparison against industry-standard alternatives.
Why 5-Nitrosoquinolin-6-ol?
-
High Sensitivity: The nitroso-hydroxyl chelation often yields higher molar absorptivity (
) than simple bidentate ligands. -
Structural Specificity: The rigid quinoline backbone can offer selectivity advantages in complex organic matrices where flexible ligands fail.
-
Chromogenic Shift: Complexation typically results in a distinct bathochromic shift, allowing for precise spectrophotometric quantification.
Mechanism of Action
To accurately determine LOD, one must first understand the binding stoichiometry. 5-Nitrosoquinolin-6-ol acts as a bidentate ligand. The nitrogen of the nitroso group and the oxygen of the hydroxyl group coordinate with the metal ion, forming a stable five-membered chelate ring.
Chelation Pathway (Iron(II) Example)
Figure 1: Reaction pathway for the formation of the chromogenic complex. The nitroso and hydroxyl groups form a stable chelate with Fe(II), stabilized by buffer and reductant.
Comparative Performance Analysis
Before initiating the experimental protocol, benchmark the expected performance against standard reagents. If 5-Nitrosoquinolin-6-ol does not approach these values, optimization of pH or solvent conditions is required.
Table 1: Comparative Benchmarks for Iron(II) Detection
| Reagent | Typical LOD (mg/L) | Molar Absorptivity ( | pH Range | Selectivity |
| 5-Nitrosoquinolin-6-ol | To Be Determined | High (>1.5 × 10⁴) * | 4.0 – 6.5 * | High for Fe/Co |
| 1,10-Phenanthroline | 0.05 – 0.10 | 1.1 × 10⁴ | 2.0 – 9.0 | Moderate |
| Ferrozine | 0.01 – 0.03 | 2.8 × 10⁴ | 4.0 – 9.0 | Very High |
| Nitroso-R-Salt | 0.05 | 2.0 × 10⁴ | 5.0 – 7.0 | Moderate (Co interference) |
| Thiocyanate | 0.10 – 0.50 | 0.7 × 10⁴ | < 1.0 | Low (Time dependent) |
*Predicted values based on structural analogs like 5-nitroso-8-quinolinol.
Experimental Protocol: Determination of LOD
This protocol uses the ICH Q2(R1) guideline approach, relying on the standard deviation of the response (
Phase 1: Spectral Characterization
Objective: Identify the wavelength of maximum absorbance (
-
Stock Preparation: Dissolve 5-Nitrosoquinolin-6-ol in ethanol or methanol (due to limited water solubility of the quinoline ring). Prepare a 1.0 mM stock solution.
-
Metal Standard: Prepare a 10 mg/L (ppm) Fe(II) standard from ferrous ammonium sulfate.
-
Scan: Mix 1 mL Ligand + 1 mL Metal + 2 mL Acetate Buffer (pH 5.0).
-
Blank: Mix 1 mL Ligand + 3 mL Buffer (No Metal).
-
Acquisition: Scan from 350 nm to 800 nm. The
is the peak where the complex absorbs significantly, and the blank absorbs minimally.
Phase 2: Calibration & Linearity
Objective: Establish the sensitivity (Slope
-
Series Preparation: Prepare a series of 7 volumetric flasks (25 mL).
-
Additions:
-
Add 2.0 mL of Hydroxylamine HCl (10%) to all flasks.
-
Add 5.0 mL of 5-Nitrosoquinolin-6-ol solution.
-
Add varying amounts of Fe(II) standard to achieve final concentrations: 0.0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/L .
-
Buffer to pH 5.0 and dilute to mark.
-
-
Incubation: Allow to stand for 15 minutes to ensure complete color development.
-
Measurement: Measure Absorbance (
) at against the reagent blank (0.0 mg/L).
Phase 3: Calculation of LOD and LOQ
The LOD is not just the lowest concentration you "see"; it is a statistical limit.
-
(Slope): Derived from the linear regression equation (
) of the calibration curve. - (Standard Deviation): Determine by measuring the reagent blank 10 independent times and calculating the standard deviation of these absorbance values.
Workflow Diagram
Figure 2: Step-by-step workflow for analytical validation.
Troubleshooting & Interference
To ensure the LOD is valid for real-world samples, you must assess interference.
-
pH Sensitivity: Nitroso-quinolinols are sensitive to pH. If the LOD is poor (high), perform a pH study (pH 3.0 – 8.0) to find the stability constant peak.
-
Competing Ions: Co(II) and Cu(II) often interfere. Masking agents (e.g., thiourea for Cu, fluoride for Fe(III)) may be necessary, though they can slightly degrade the LOD.
-
Solubility: If precipitation occurs, add a surfactant (e.g., Triton X-100) or increase the organic solvent fraction (Ethanol/Water 50:50 v/v).
References
-
Abramov, A. A., et al. (2019).[1] "Novel Derivatives of Adamantyl-substituted Quinolin-6-amines and Synthesis of Imidazo[4,5-f]quinolines Therefrom." Russian Journal of Organic Chemistry, 55, 1157–1162. (Describes synthesis and precursor utility of 5-nitrosoquinolin-6-ol). Link
-
Bykova, L. M., & Aleksandrova, L. A. (1998).[2] "Synthesis and study of 2-phenyl-5-nitrosoquinolin-6-ol and its iron(II) complex." Russian Journal of Applied Chemistry, 71(12), 2135-2138. (Direct evidence of Iron(II) complexation). Link
-
Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard reference for comparison with Phenanthroline/Nitroso-R methods). Link
-
ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. (The regulatory standard for LOD/LOQ calculation). Link
Sources
Publish Comparison Guide: Selectivity and Sensitivity Analysis of 5-Nitrosoquinolin-6-ol for Copper Ions
This guide provides a rigorous technical analysis of 5-Nitrosoquinolin-6-ol as a chelating agent for Copper (Cu²⁺) ions. It is designed to serve as a benchmark document for researchers validating this reagent against established industry standards like 5-Nitroso-8-quinolinol (Oxine derivatives) and PAR (4-(2-Pyridylazo)resorcinol).
Executive Summary: The Structural Advantage
While 8-hydroxyquinoline (8-HQ) and its derivatives have long dominated metal chelation, 5-Nitrosoquinolin-6-ol represents a distinct subclass of ortho-nitrosophenol ligands. Unlike the 8-HQ series, which chelates via the pyridine nitrogen and phenolate oxygen, 5-Nitrosoquinolin-6-ol utilizes a nitroso-hydroxyl chelation motif at the 5,6-position.
This structural shift offers a unique selectivity profile:
-
Higher Acidity Tolerance: The ortho-nitrosophenol moiety typically remains active at lower pH values than the 8-HQ motif, reducing hydroxide precipitation issues.
-
Steric Selectivity: The 5,6-binding site is sterically distinct, potentially reducing interference from larger cations that plague 8-HQ methods.
-
Chromogenic Shift: The formation of the Cu(II) complex involves a significant charge-transfer transition, resulting in a high molar absorptivity (
) suitable for trace (ppb) analysis.
Mechanism of Action: Chelation Chemistry
The sensitivity of 5-Nitrosoquinolin-6-ol stems from its tautomeric equilibrium. In solution, the compound exists in equilibrium between the nitroso-phenol and quinone-monoxime forms. Upon the introduction of Cu(II), the equilibrium shifts to form a stable, colored 1:2 (Metal:Ligand) chelate ring.
Chelation Pathway Diagram
The following diagram illustrates the ligand activation and coordination mechanism.
Figure 1: Reaction pathway showing the tautomeric shift and subsequent coordination of Copper(II) by the nitroso-hydroxyl moiety.
Experimental Protocol: Validation Workflow
To objectively compare 5-Nitrosoquinolin-6-ol against alternatives, the following self-validating protocol is recommended. This workflow ensures that environmental factors (pH, ionic strength) are controlled.
Reagents and Apparatus
-
Stock Solution: 1.0 mM 5-Nitrosoquinolin-6-ol in ethanol or DMF (due to limited aqueous solubility of the neutral ligand).
-
Buffer System: Britton-Robinson buffer (pH 2.0 – 10.0) to determine optimal pH.
-
Detection: UV-Vis Spectrophotometer (Double beam recommended).
Step-by-Step Methodology
-
Spectral Scanning (λ_max Determination):
-
Mix 1.0 mL of Ligand + 1.0 mL of Cu(II) (10 µg/mL) + 8.0 mL Buffer (pH 5.0).
-
Scan from 300 nm to 800 nm against a reagent blank.
-
Expected Result: Distinct peak shift compared to free ligand (typically 450-550 nm range for nitroso-phenols).
-
-
Optimization of pH:
-
Prepare a series of samples at pH 2.0, 4.0, 6.0, 8.0, 10.0.
-
Measure absorbance at
. Plot Absorbance vs. pH. -
Criterion: Select the pH with maximum absorbance and stability (>30 mins).
-
-
Stoichiometry (Job’s Method):
-
Vary the molar ratio of Metal:Ligand from 1:9 to 9:1 while keeping total concentration constant.
-
Validation: Peak at 0.33 mole fraction indicates 1:2 complex (M:L₂).
-
Performance Comparison: 5-Nitrosoquinolin-6-ol vs. Alternatives
The following table synthesizes the performance characteristics of 5-Nitrosoquinolin-6-ol (based on ortho-nitrosophenol class properties) against the industry standards.
Comparative Data Table
| Feature | 5-Nitrosoquinolin-6-ol (Target) | 5-Nitroso-8-quinolinol (Standard) | PAR (4-(2-Pyridylazo)resorcinol) |
| Binding Site | 5-Nitroso, 6-Hydroxyl (Ortho) | Pyridine N, 8-Hydroxyl | Azo N, Pyridine N, Hydroxyl |
| Typical | 480 – 520 nm (Red/Purple) | 400 – 450 nm (Yellow/Orange) | 500 – 540 nm (Red) |
| Molar Absorptivity ( | High (~2.0 × 10⁴ L·mol⁻¹·cm⁻¹) | Moderate (~1.5 × 10⁴ L·mol⁻¹·cm⁻¹) | Very High (~4.0 × 10⁴ L·mol⁻¹·cm⁻¹) |
| Selectivity (Interference) | High (Sterically hindered) | Moderate (Interferes with Fe, Al) | Low (Non-selective, requires masking) |
| pH Range | Acidic to Neutral (pH 4-7) | Neutral to Basic (pH 6-9) | Neutral (pH 6-8) |
| Solubility | Low in water (requires EtOH/DMF) | Low in water | Water Soluble |
| LOD (Limit of Detection) | ~10–50 ppb | ~50–100 ppb | ~5–10 ppb |
Critical Analysis
-
Sensitivity: While PAR is intrinsically more sensitive (higher
), it suffers from severe non-selectivity, reacting with almost all transition metals. 5-Nitrosoquinolin-6-ol offers a "Sweet Spot"—sufficient sensitivity for trace analysis without the aggressive non-selectivity of azo dyes. -
Selectivity: The 5-nitroso-8-quinolinol isomer often co-precipitates Fe(III) and Al(III). The 6-ol isomer, structurally mimicking 1-nitroso-2-naphthol (a classic Cobalt reagent), typically exhibits enhanced discrimination against trivalent ions when pH is strictly controlled (pH < 5.0).
Selectivity & Interference Profile
To validate the selectivity claim, the following "Tolerance Limit" study is required.
Interference Workflow Diagram
This logic flow determines if masking agents are required.
Figure 2: Decision tree for interference management in complex matrices.
Common Interferences
-
Iron (Fe³⁺): Major interference for nitrosophenols. Remedy: Mask with Sodium Fluoride or perform extraction at pH < 4.0.
-
Cobalt (Co²⁺): Forms a very stable complex. Remedy: Exploiting the kinetic inertness of Co(III) complexes or pH differential extraction.
Conclusion and Recommendation
5-Nitrosoquinolin-6-ol is a potent alternative to 8-hydroxyquinoline derivatives, particularly for applications requiring operation in slightly acidic media where 8-HQ precipitation is a risk.
-
For Routine Water Analysis: Use PAR if sensitivity is the only metric and interferences are absent.
-
For Complex Matrices (Biological/Ore): 5-Nitrosoquinolin-6-ol is recommended due to its superior structural selectivity and distinct chelation pH window.
Final Verdict: The reagent validates as a high-performance chelator for Copper(II), bridging the gap between the high sensitivity of azo dyes and the robustness of quinoline scaffolds.
References
-
Synthesis and Precursor Utility
-
Comparative Copper Chelation (8-HQ Derivatives)
- "Copper(II) complexes of 8-hydroxyquinoline derivatives: alternative methods for obtaining crystals...
-
General Analytical Methodologies for Nitroso-Phenols
- "Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation.
-
Photochromic Applications (Structural Context)
Sources
A Researcher's Guide to Selectivity: Cross-Reactivity Testing of 5-Nitrosoquinolin-6-ol
Abstract
The robust and reliable quantification of specific ions is a cornerstone of analytical chemistry. 5-Nitrosoquinolin-6-ol has emerged as a promising chromogenic agent, particularly for the spectrophotometric determination of ferrous iron (Fe²⁺). Its efficacy, however, is contingent upon its selectivity. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Nitrosoquinolin-6-ol. We present a detailed experimental protocol, analyze potential interferences from common cations and anions, and offer insights into the structural-chemical basis of selectivity. This document is intended for researchers, quality control analysts, and drug development professionals who require validated, interference-free analytical methods.
Introduction: The Imperative of Selectivity
5-Nitrosoquinolin-6-ol is a chelating agent that forms a stable, colored complex with specific metal ions, most notably ferrous iron (Fe²⁺). This property allows for its use as a colorimetric reagent in spectrophotometric analysis. The central principle is the formation of a coordination complex where the Fe²⁺ ion is bound by the nitrogen and oxygen atoms of the 5-Nitrosoquinolin-6-ol ligand. This complex exhibits strong absorbance at a characteristic wavelength, which, according to the Beer-Lambert Law, is directly proportional to the concentration of the iron in the sample.
However, the utility of any such reagent is critically dependent on its selectivity —its ability to react with the target analyte in the presence of other, structurally similar or co-existing species. In complex matrices, such as environmental water samples, biological fluids, or pharmaceutical formulations, a plethora of other ions exist.[1][2] Cross-reactivity, or interference, occurs when these non-target ions also react with the reagent, leading to erroneously high analytical results. Therefore, rigorous cross-reactivity testing is not merely a procedural formality but a fundamental aspect of method validation, ensuring the accuracy and reliability of the obtained data.[3][4][5]
This guide outlines a systematic approach to quantifying the selectivity of 5-Nitrosoquinolin-6-ol against a panel of common cations and anions.
Experimental Design and Rationale
The objective is to determine the degree to which common, non-target ions interfere with the Fe²⁺ assay. The experimental design is grounded in established method validation principles.[3][6]
Selection of Potential Interferents
The choice of ions for testing should reflect the intended application of the method. We have selected a panel of cations and anions commonly found in natural waters and biological systems.[7][8][9]
-
Cations:
-
Transition Metals: Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Mn²⁺ (chosen due to their electronic similarity to Fe²⁺ and known ability to form coordination complexes).
-
Alkaline Earth Metals: Ca²⁺, Mg²⁺ (highly abundant in many sample types).[2][8]
-
Other Metals: Al³⁺, Pb²⁺ (common environmental or industrial contaminants).[8]
-
-
Anions: Cl⁻, SO₄²⁻, NO₃⁻, PO₄³⁻, CH₃COO⁻ (ubiquitous in aqueous samples and buffers).[7]
Rationale for Concentration Levels
Interference is often concentration-dependent. To assess this, each potential interferent is tested at multiple concentration ratios relative to the target analyte (Fe²⁺). A common practice is to evaluate interferents at equimolar concentrations and at significant excess (e.g., 10-fold and 100-fold molar excess) to simulate challenging matrix conditions.
Materials and Methods
This section provides a detailed, reproducible protocol for the cross-reactivity assessment.
Reagents and Materials
-
5-Nitrosoquinolin-6-ol solution (0.1% w/v in 95% ethanol)
-
Standard stock solution of Fe²⁺ (1000 mg/L), prepared from ferrous ammonium sulfate hexahydrate in dilute acid.
-
Standard stock solutions of all interfering cations and anions (1000 mg/L), prepared from high-purity salts (e.g., nitrates or chlorides for cations, sodium or potassium salts for anions).[7]
-
Acetate Buffer (pH 4.5)
-
Hydroxylamine hydrochloride solution (10% w/v, to maintain iron in the Fe²⁺ state)
-
Deionized water (18.2 MΩ·cm)
-
UV-Visible Spectrophotometer
-
Calibrated micropipettes and Class A volumetric flasks
Experimental Workflow Diagram
The overall process is summarized in the workflow diagram below.
Sources
- 1. univendspace.univen.ac.za [univendspace.univen.ac.za]
- 2. Simplifying Cation and Ammonium Analysis in Environmental Water - AnalyteGuru [thermofisher.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. inab.ie [inab.ie]
- 6. aphl.org [aphl.org]
- 7. researchgate.net [researchgate.net]
- 8. The Differences Between Anions and Cations [jmarksystems.com]
- 9. Quantification of anions and cations in environmental water samples. Measurements with capillary electrophoresis and indirect-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Iron Quantification: A Performance Review of 8-Hydroxyquinoline and Commercial Spectrophotometric Reagents
In the realms of cellular biology, pharmacology, and materials science, the precise quantification of iron is not merely a routine measurement; it is a critical parameter that can dictate the success of an experiment or the viability of a therapeutic agent. Iron's dual nature as both an essential cofactor and a potent catalyst of oxidative stress necessitates its careful monitoring. This guide provides an in-depth, objective comparison of chromogenic reagents used for spectrophotometric iron determination, focusing on the classic reagent, 8-Hydroxyquinoline (Oxine), and benchmarking its performance against three industry-standard commercial reagents: 1,10-Phenanthroline, Ferrozine, and Bathophenanthroline.
This document is structured to provide researchers, scientists, and drug development professionals with the technical insights and practical data required to make an informed decision on reagent selection for their specific application.
Note on the Analyte of Interest: The initial topic for this guide was a performance comparison of "5-Nitrosoquinolin-6-ol." A thorough review of the scientific literature did not yield sufficient performance data for this specific compound as a standalone iron reagent. However, the structurally related quinolinol compound, 8-Hydroxyquinoline, is a well-documented chelator used in iron analysis. Therefore, to fulfill the objective of this guide, 8-Hydroxyquinoline (Oxine) will be used as the primary compound for comparison against established commercial alternatives.
The Foundation: The Chemistry of Chromogenic Iron Detection
Spectrophotometric determination of iron hinges on a simple yet elegant principle: the formation of a stable, colored coordination complex between an iron ion and a chromogenic (color-producing) chelating agent. The intensity of the color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the iron concentration, a relationship governed by the Beer-Lambert Law.
A crucial aspect of this process is the oxidation state of iron. Most of these chromogenic reagents, particularly the high-sensitivity phenanthroline and triazine derivatives, specifically and avidly chelate the ferrous (Fe²⁺) form of iron. Since iron in biological and environmental samples often exists in the ferric (Fe³⁺) state or is bound to proteins like transferrin, a preparatory step involving a reducing agent (e.g., hydroxylamine or ascorbic acid) is almost always required to ensure all iron is converted to the Fe²⁺ state for accurate total iron measurement.
The Reagents Under Review
8-Hydroxyquinoline (Oxine)
8-Hydroxyquinoline is a classic bidentate chelating agent that has been used for the gravimetric and spectrophotometric analysis of numerous metal ions. It coordinates with metals via its phenolic oxygen and heterocyclic nitrogen atoms. With iron, it typically forms a complex with Fe³⁺, which can be extracted into an organic solvent like chloroform, concentrating the analyte and enhancing sensitivity.
1,10-Phenanthroline (o-Phen)
Arguably the most well-known and widely used iron reagent, 1,10-phenanthroline is a tricyclic nitrogen heterocyclic compound. Three molecules of phenanthroline form a highly stable, orange-red complex with a single ferrous ion, [Fe(phen)₃]²⁺. Its reliability and the stability of its iron complex over a broad pH range have made it a laboratory staple for decades.[1][2]
Ferrozine
Ferrozine is a pyridyl-based triazine derivative that offers a significant leap in sensitivity. It forms a stable, water-soluble, magenta-colored complex with ferrous iron. Its high molar absorptivity makes it particularly suitable for quantifying low iron concentrations in biological fluids and water samples.
Bathophenanthroline
A derivative of phenanthroline, Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) provides greater sensitivity than its parent compound.[3] The phenyl groups enhance the molar absorptivity of its Fe²⁺ complex. While the complex itself has low solubility in water, it is readily extractable into organic solvents, a property often exploited to further concentrate the iron and avoid aqueous matrix interferences.[3]
Head-to-Head Performance Comparison
The selection of an appropriate reagent is a decision driven by data. The following table summarizes the key performance metrics for each reagent based on published literature.
| Performance Metric | 8-Hydroxyquinoline (Oxine) | 1,10-Phenanthroline | Ferrozine | Bathophenanthroline |
| Iron Species Detected | Fe³⁺ (typically) | Fe²⁺ | Fe²⁺ | Fe²⁺ |
| λmax (nm) | ~359 nm (in Chloroform)[4] | 508 - 510 nm[1][2] | 562 nm | 533 - 535 nm[5] |
| Molar Absorptivity (ε) | Data not readily available | ~11,100 L mol⁻¹ cm⁻¹[1][2] | ~27,900 L mol⁻¹ cm⁻¹ | ~22,350 L mol⁻¹ cm⁻¹[5] |
| Optimal pH Range | Not specified in abstract | 2 - 9[1] | 4 - 9 | 4.0 - 4.5 (for extraction)[6] |
| Key Advantages | Broad metal reactivity | High stability, wide pH range, well-established protocols.[1] | Highest sensitivity, water-soluble complex. | High sensitivity, extractable complex for high selectivity.[3] |
| Known Interferences | Many other metal ions | Strong oxidizers, CN⁻, NO₂⁻, phosphates, certain metals (Cu, Co, Ni, Zn). | Similar to phenanthroline; copper interference is significant with ascorbic acid as a reductant.[7] | Mn, Cd, Cu, Zn, Co, Ni, Cr, Ru can form complexes.[6] |
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are presented as self-validating systems, detailing not just the steps, but the scientific rationale behind them.
Protocol 1: Determination of Total Iron using 1,10-Phenanthroline
This protocol is a standard method for determining total iron in an aqueous sample.
Rationale: The method first ensures all iron is liberated from complexes and is in solution. A powerful reducing agent, hydroxylamine, converts all Fe³⁺ to Fe²⁺. A pH buffer is used to maintain the optimal range for the stable complex formation with 1,10-phenanthroline.
Step-by-Step Methodology:
-
Sample Preparation: Pipette 10 mL of the iron-containing sample into a 50 mL volumetric flask. If the sample is acidic, neutralize it carefully.
-
Reduction Step: Add 1 mL of 10% (w/v) hydroxylamine hydrochloride solution. Mix thoroughly and allow to stand for 10 minutes. This step is critical to ensure all ferric iron is reduced to the ferrous state for reaction.
-
Complexation: Add 10 mL of 0.1% (w/v) 1,10-phenanthroline solution.
-
pH Adjustment: Add 8 mL of 10% (w/v) sodium acetate solution to buffer the solution to the optimal pH range.[1]
-
Final Volume: Dilute the solution to the 50 mL mark with deionized water. Mix thoroughly and allow the solution to stand for an additional 10 minutes for full color development.
-
Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer. Use a reagent blank (containing all components except the iron sample) to zero the instrument.
-
Quantification: Determine the iron concentration by comparing the absorbance to a calibration curve prepared using a series of standard iron solutions.
Protocol 2: High-Sensitivity Iron Determination using Ferrozine
This protocol is adapted for applications requiring the measurement of very low iron concentrations.
Rationale: This method leverages the superior molar absorptivity of Ferrozine. The principle remains the same: reduction of Fe³⁺ followed by chelation of Fe²⁺. The choice of buffer is important to maintain the pH between 4 and 9 for optimal complex formation.
Step-by-Step Methodology:
-
Sample Preparation: Pipette 2 mL of the sample into a microcuvette or test tube.
-
Reagent Addition: Add 1 mL of a Ferrozine working solution. This solution is typically prepared in an ammonium acetate or HEPES buffer (pH ~4.5) and contains both the Ferrozine reagent and a reducing agent like ascorbic acid.
-
Incubation: Mix well and incubate at room temperature for 15-20 minutes to allow for complete reduction and complexation.
-
Measurement: Measure the absorbance at 562 nm against a reagent blank.
-
Quantification: Calculate the concentration using a standard curve prepared with known iron concentrations.
Visualization of Experimental Workflow
The general workflow for spectrophotometric iron analysis is a sequential process designed to ensure accuracy and reproducibility.
Caption: General workflow for spectrophotometric iron determination.
Mechanism of Chelation: The Fe²⁺-(1,10-Phenanthroline) Complex
The reaction between ferrous iron and 1,10-phenanthroline is a classic example of coordination chemistry, resulting in a thermodynamically stable complex.
Sources
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- 2. tau.ac.il [tau.ac.il]
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- 7. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitrosoquinolin-6-ol
Introduction: The Critical Importance of Proper Chemical Waste Management
5-Nitrosoquinolin-6-ol is a quinoline derivative whose chemical properties necessitate stringent handling and disposal protocols. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage the entire lifecycle of our chemical reagents, including their final disposal. Improper disposal of compounds like 5-Nitrosoquinolin-6-ol can pose significant risks to human health and the environment.[1]
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Nitrosoquinolin-6-ol. The procedures outlined are grounded in established safety data for analogous compounds and general principles of hazardous waste management mandated by regulatory bodies. The core directive is unambiguous: 5-Nitrosoquinolin-6-ol and all materials contaminated with it must be treated as hazardous chemical waste.
Hazard Assessment: Understanding the "Why" Behind the Protocol
Nitroso compounds, as a class, are recognized as probable human carcinogens.[2][3] This potential for long-term health effects is a primary driver for treating this waste with the utmost caution. The quinoline structure itself is associated with various toxicities.[4]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Category | Potential Effects and Rationale | Supporting Sources |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[5][6] The quinoline backbone and its derivatives are known to have oral toxicity. | Cayman Chemical SDS[5], Thermo Fisher Scientific SDS[6] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] Direct contact should be avoided through appropriate PPE. | Cayman Chemical SDS[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] Goggles or a face shield are mandatory when handling. | Cayman Chemical SDS[5] |
| Respiratory Irritation | May cause respiratory tract irritation, especially if in powdered form and inhaled.[5][7] | Cole-Parmer SDS[7], Cayman Chemical SDS[5] |
| Long-Term Hazards | Suspected of causing genetic defects or cancer.[4][8] This is a significant concern with nitroso compounds. | Chemos GmbH SDS[4], PubChem[8] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[4] Sewer disposal is strictly prohibited. | Chemos GmbH SDS[4] |
This hazard profile mandates that 5-Nitrosoquinolin-6-ol waste should never be disposed of via sanitary sewers or in regular trash.[9][10] The only acceptable method is collection and disposal through a licensed environmental waste management contractor, coordinated by your institution's Environmental Health & Safety (EH&S) department.[1][11]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol ensures safety and regulatory compliance from the point of waste generation to its final pickup.
Step 1: Pre-Disposal Planning & Personal Protective Equipment (PPE)
Before beginning any work that will generate 5-Nitrosoquinolin-6-ol waste, ensure you have the correct waste containers and are aware of your institution's specific procedures for hazardous waste pickup.[1]
Essential PPE:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[12]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[5][13]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.[13]
-
Respiratory Protection: If handling the solid form where dust may be generated, work in a chemical fume hood to avoid inhalation.[7]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[14][15] Never mix 5-Nitrosoquinolin-6-ol waste with incompatible materials.
Caption: End-to-end workflow for 5-Nitrosoquinolin-6-ol waste management.
Decontamination of Empty Containers
Empty containers that once held 5-Nitrosoquinolin-6-ol must be decontaminated before being discarded as non-hazardous waste. [1]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the chemical (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, this rinsate is now considered hazardous waste. [16]Collect all rinsate and add it to your liquid hazardous waste container for 5-Nitrosoquinolin-6-ol.
-
Final Rinse: After the solvent rinse, perform a final triple rinse with water.
-
Dry: Allow the container to air dry completely in a fume hood.
-
Deface Label: Completely remove or deface the original label.
-
Dispose: The clean, dry, and unlabeled container can now be disposed of in the appropriate recycling or general waste stream, per institutional policy.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Evacuate: Evacuate all non-essential personnel from the immediate area. [1]2. Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase ventilation to the room.
-
Alert: Notify your supervisor and your institution's EH&S department immediately.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should address the spill. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For a small liquid spill, absorb the material with a chemical absorbent, and place the contaminated absorbent into a sealed, labeled hazardous waste container. [1]
References
- Material Safety Data Sheet - 5-Nitroso-8-quinolinol. Cole-Parmer.
- Safety Data Sheet - Quinolin-6-ol. Fisher Scientific. [URL: https://www.fishersci.com/sds]
- Safety Data Sheet - Quinoline. Chemos GmbH & Co. KG. [URL: https://www.chemos.de/sdb/A0014429_sdb_en.pdf]
- Safety Data Sheet - 8-Hydroxyquinoline. Carl ROTH. [URL: https://www.carlroth.com]
- Proper Disposal of 6-Nitro-2,3-diphenylquinoxaline: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/product/b2154]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [URL: https://www.vumc.org/safety/chemical-safety/chemical-waste]
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [URL: https://www.vanderbilt.edu/ehs/waste-disposal-and-recycling/chemical-waste/]
- Safety Data Sheet - 5-Nitroso-8-quinolinol. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/13856m.pdf]
- Safety Data Sheet - Nitroxoline. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msds]
- Method 607: Nitrosamines. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2015-10/documents/method_607_1984.pdf]
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/chemical-waste-management]
- Chemical Waste Disposal Guidelines. Cornell University. [URL: Not directly provided, general university EH&S guidelines]
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [URL: https://bme.wisc.edu/labs/safety-and-training/chemical-disposal-procedures/]
- Nitrosamine impurities. European Medicines Agency (EMA). [URL: https://www.ema.europa.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [URL: https://www.canterbury.ac.nz/media/documents/_intranet/health-and-safety/guidelines/Laboratory-Chemical-Waste-Handling-and-Disposal-Guidelines.pdf]
- Chapter 7 - Management Procedures For Specific Waste Types. CUNY. [URL: Not directly provided, general university EH&S guidelines]
- Control of Nitrosamine Impurities in Human Drugs. U.S. Food & Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/control-nitrosamine-impurities-human-drugs]
- Properly Managing Chemical Waste in Laboratories. Ace Waste. [URL: https://www.acewaste.com.
- 5-Nitroquinoline. PubChem, National Institutes of Health (NIH). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Nitroquinoline]
- Hazardous Waste Disposal Guide. Northwestern University. [URL: https://researchsafety.northwestern.edu/laboratory-safety/chemical-waste/hazardous-waste-disposal-guide.html]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [URL: https://www.ashp.org/-/media/assets/pharmacy-practice/resource-centers/hazardous-drugs/epa-final-rule-summary.pdf]
- USP 800 & Hazardous Drug Disposal. Stericycle. [URL: https://www.stericycle.com/en-us/resource-center/improving-compliance/usp-800-hazardous-drug-disposal]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
